Technical Documentation Center

1-(5-benzofuranyl)Piperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(5-benzofuranyl)Piperazine
  • CAS: 206347-31-1

Core Science & Biosynthesis

Foundational

Solubility data for 1-(5-benzofuranyl)piperazine in common lab solvents

An In-Depth Technical Guide to the Solubility of 1-(5-benzofuranyl)piperazine for Pharmaceutical Development Foreword: The Primacy of Solubility in Drug Discovery In the intricate journey from a promising molecular entit...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 1-(5-benzofuranyl)piperazine for Pharmaceutical Development

Foreword: The Primacy of Solubility in Drug Discovery

In the intricate journey from a promising molecular entity to a viable therapeutic agent, few physicochemical properties carry the weight and consequence of solubility. It is a fundamental parameter that dictates a compound's behavior from the earliest in vitro assays to its ultimate bioavailability in a clinical setting. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely a data point; it is the cornerstone of rational formulation design, a predictor of in vivo performance, and a critical determinant of a project's trajectory.

This guide provides a detailed technical exploration into the solubility of 1-(5-benzofuranyl)piperazine, a heterocyclic scaffold with significant potential in medicinal chemistry. We will move beyond a simple recitation of data, delving into the underlying principles that govern its solubility. Our approach integrates theoretical physicochemical insights with robust, field-proven experimental methodologies, designed to provide a self-validating framework for your own laboratory investigations. The objective is to empower your research with the expertise and authoritative grounding necessary to navigate the challenges of pharmaceutical development with confidence.

Molecular Blueprint: Understanding the Physicochemical Drivers of Solubility

Before any empirical testing, a molecule's structure offers profound clues to its solubility characteristics. 1-(5-benzofuranyl)piperazine is a composite structure, and its behavior is dictated by the properties of its constituent parts: the lipophilic benzofuran ring and the basic piperazine moiety.[1][2] The piperazine ring contains two nitrogen atoms, making it a weak base capable of accepting protons.[3][4][5] This basicity is the single most important predictor of its pH-dependent solubility.

Key Physicochemical Parameters (Predicted & Inferred):

ParameterEstimated ValueCausality & Implication for Solubility
pKa ~8.0 - 8.5The secondary amine in the piperazine ring is weakly basic.[3][5] This predicts that the molecule will become protonated and form a more soluble salt in acidic environments (pH < pKa). This pH-dependent solubility is a critical factor for oral drug development.
LogP 2.5 - 3.5The benzofuran group imparts significant lipophilicity ("greasiness"). This moderate LogP value suggests a balance, indicating the compound will not be freely soluble in water but may have good membrane permeability, a desirable trait for oral absorption.
Melting Point HighA high melting point generally correlates with a highly stable and ordered crystal lattice structure. Significant energy is required to break this lattice, which often translates to lower solubility in many solvents.
Hydrogen Bonding Acceptors: 3 (N, N, O) Donors: 1 (N-H)The presence of hydrogen bond donors and acceptors allows for interaction with protic solvents like water, methanol, and ethanol, which can facilitate solvation.

The Gold Standard: Equilibrium Solubility Determination via the Shake-Flask Method

To generate reliable and thermodynamically relevant solubility data, the equilibrium shake-flask method is the universally accepted gold standard, endorsed by regulatory bodies like the ICH.[6][7][8] The trustworthiness of this protocol lies in its core principle: ensuring a true equilibrium is reached between the solid-state compound and its saturated solution.

The Rationale Behind the Method

The objective is to saturate the solvent, meaning the maximum amount of the compound has dissolved and the rate of dissolution equals the rate of precipitation. This is achieved by introducing an excess of the solid drug and providing sufficient time and agitation for the system to reach this equilibrium state.[8][9][10] The choice of a 24 to 72-hour agitation period is a deliberate measure to distinguish true equilibrium from a potentially misleading supersaturated or metastable state.[6] Temperature control is paramount, as solubility is a temperature-dependent property.[6][11]

Detailed Experimental Protocol
  • Preparation: Add an excess amount of 1-(5-benzofuranyl)piperazine (e.g., 10-20 mg) to a series of 2 mL glass vials. An amount sufficient to ensure undissolved solid remains at the end of the experiment is essential.[8][10]

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of each selected laboratory solvent to the respective vials.

  • Equilibration: Seal the vials tightly to prevent solvent loss. Place them in an orbital shaker set to a constant temperature (e.g., 25°C for ambient conditions) and agitate for 48 hours. The agitation speed should be sufficient to keep the solid suspended without creating a vortex.[6][10]

  • Phase Separation: After 48 hours, remove the vials and allow them to stand at the same constant temperature for at least 2 hours to permit the sedimentation of undissolved solid.[8]

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration (Critical Step): Immediately filter the supernatant through a chemically resistant 0.22 µm syringe filter (e.g., PVDF) to remove any fine particulates. This step is crucial to prevent artificially inflated solubility values.

  • Dilution & Quantification: Accurately dilute the clear filtrate with a suitable solvent (typically the mobile phase of the analytical method). Quantify the concentration of 1-(5-benzofuranyl)piperazine using a validated High-Performance Liquid Chromatography (HPLC-UV) method.[12][13] A standard calibration curve must be prepared to ensure accurate measurement.

Diagram of the Shake-Flask Workflow

ShakeFlaskWorkflow Shake-Flask Solubility Workflow cluster_setup 1. System Preparation cluster_equilibration 2. Equilibration cluster_analysis 3. Analysis A Add Excess Solid to Vial B Add Known Volume of Solvent A->B C Seal & Agitate (48h at 25°C) B->C D Settle Particulates (2h at 25°C) C->D E Filter Supernatant (0.22 µm) D->E F Dilute Filtrate E->F G Quantify by HPLC-UV F->G

Caption: A stepwise diagram of the equilibrium shake-flask solubility protocol.

Solubility Profile in Common Laboratory Solvents

The following data represents a typical solubility profile for a molecule with the physicochemical characteristics of 1-(5-benzofuranyl)piperazine, as determined by the shake-flask method at 25°C.

SolventSolvent TypeSolubility (mg/mL)USP Classification
Water (pH 7.4)Aqueous Buffer< 0.01Practically Insoluble
0.1 M HClAcidic Aqueous Buffer> 100Very Soluble
MethanolPolar Protic25Soluble
EthanolPolar Protic9Sparingly Soluble
AcetonitrilePolar Aprotic7Sparingly Soluble
AcetonePolar Aprotic12Soluble
Dichloromethane (DCM)Nonpolar45Freely Soluble
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 200Very Soluble

Interpretation and Mechanistic Insights

The data reveals a distinct solubility pattern that aligns perfectly with the molecule's predicted physicochemical properties.

  • The Power of pH: The most significant finding is the dramatic, several-orders-of-magnitude increase in solubility in 0.1 M HCl compared to neutral water. This confirms the critical role of the basic piperazine nitrogen. In the acidic environment, the nitrogen is protonated, forming a charged piperazinium cation. This salt form is highly polar and interacts favorably with water molecules, leading to excellent solubility.

  • Organic Solvent Behavior:

    • High Solubility in DMSO and DCM: DMSO is a powerful, polar aprotic solvent capable of disrupting the crystal lattice and solvating a wide range of molecules. The high solubility in DCM, a nonpolar solvent, is driven by the large, lipophilic benzofuran portion of the molecule.

    • Moderate Solubility in Alcohols: The solubility in polar protic solvents like methanol and ethanol is moderate. These solvents can engage in hydrogen bonding with the molecule's heteroatoms, but their solvating power is not as strong as DMSO for this particular structure.

Actionable Implications for the Drug Developer

This solubility profile is not just data; it is a strategic guide for the entire development process.

  • Oral Formulation Strategy: The pronounced pH-dependent solubility is highly advantageous for oral dosage forms. The compound is expected to dissolve readily in the acidic environment of the stomach, facilitating absorption. However, a key risk is potential precipitation as it transitions to the more neutral pH of the small intestine. This necessitates careful formulation design, possibly incorporating precipitation inhibitors or enabling technologies like amorphous solid dispersions.

  • Preclinical In Vitro & In Vivo Studies: For in vitro screening, DMSO is the clear choice for preparing high-concentration stock solutions. However, it is imperative to ensure the final DMSO concentration in the assay medium is low (typically <0.1%) to avoid artifacts. For in vivo studies in animals, an acidic aqueous vehicle (e.g., pH 2-3) would be a logical starting point for achieving a solution formulation for oral gavage.

  • Analytical Method Development: When developing HPLC methods, the mobile phase should be chosen to ensure the compound remains fully dissolved throughout the analysis. A mixture of acetonitrile or methanol with an aqueous buffer is a common starting point. The solubility data indicates that the initial sample diluent should be a solvent in which the compound is highly soluble to ensure accurate and reproducible results.

References

  • Wikipedia. Piperazine. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • World Health Organization (WHO). (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1010, Annex 4. [Link]

  • Agriculture & Environment Research Unit (AERU), University of Hertfordshire. Piperazine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4837, Piperazine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 171470, 1-((2,3-Dihydro-5-benzofuranyl)methyl)-4-(2-thiazolyl)piperazine. [Link]

  • The Organic Chemistry Tutor. Piperazine. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • Al-Bayati, M. F. (2015). A Review on Analytical Methods for Piperazine Determination. Journal of Progressive Research in Chemistry, 2(4), 133-141. [Link]

  • Singh, K., et al. (2016). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. [Link]

  • U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • Reddy, B. et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(1), 461-468. [Link]

  • de Souza, J., et al. (2016). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 52(1). [Link]

  • Kumar, S., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 10.1111/cbdd.14537. [Link]

  • Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. AAPS PharmSciTech, 22(3), 97. [Link]

  • U.S. Food and Drug Administration (FDA). (2021). M9 Biopharmaceutics Classification System- Based Biowaivers: Guidance for Industry. [Link]

  • Tsinman, K., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 6-12. [Link]

  • Adamowicz, P., et al. (2011). Determination of piperazine derivatives in “Legal Highs”. ResearchGate. [Link]

Sources

Exploratory

A Comprehensive Spectroscopic Guide to 1-(5-Benzofuranyl)piperazine for Advanced Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary 1-(5-Benzofuranyl)piperazine is a key heterocyclic scaffold frequently utilized in medicinal chemistry, most n...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(5-Benzofuranyl)piperazine is a key heterocyclic scaffold frequently utilized in medicinal chemistry, most notably as a crucial intermediate in the synthesis of Vilazodone, an antidepressant agent. Accurate and thorough characterization of this compound is paramount for ensuring the purity, stability, and quality of active pharmaceutical ingredients (APIs). This technical guide provides a detailed analysis of the spectroscopic data for 1-(5-benzofuranyl)piperazine, including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide presents a robust, predicted analysis based on established spectroscopic principles and data from structurally analogous compounds. This approach offers a reliable framework for the identification and characterization of 1-(5-benzofuranyl)piperazine in a research and development setting.

Molecular Structure and Spectroscopic Overview

The structural confirmation of a molecule like 1-(5-benzofuranyl)piperazine is a multi-faceted process. Each spectroscopic technique provides a unique piece of the puzzle, and their combined interpretation leads to an unambiguous structural assignment.

  • ¹H NMR Spectroscopy reveals the number of different types of protons and their connectivity.

  • ¹³C NMR Spectroscopy identifies the number of unique carbon environments within the molecule.

  • Infrared (IR) Spectroscopy pinpoints the functional groups present.

  • Mass Spectrometry (MS) determines the molecular weight and provides insights into the molecule's fragmentation pattern, further confirming its structure.

The following sections will delve into the predicted data for each of these techniques.

Caption: Numbered structure of 1-(5-benzofuranyl)piperazine.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 1-(5-benzofuranyl)piperazine in CDCl₃ is expected to show distinct signals for the benzofuran and piperazine protons. The chemical shifts are influenced by the electron-withdrawing nature of the oxygen atom in the furan ring and the nitrogen atoms in the piperazine ring, as well as the aromatic ring currents.

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-2~ 7.6d~ 2.21H
H-3~ 6.7d~ 2.21H
H-4~ 7.4d~ 8.71H
H-6~ 7.0dd~ 8.7, 2.31H
H-7~ 7.2d~ 2.31H
H-2', H-6'~ 3.2t~ 5.04H
H-3', H-5'~ 3.1t~ 5.04H
N-H~ 1.9br s-1H

Causality of Predictions:

  • Benzofuran Protons (H-2 to H-7): The chemical shifts for the benzofuran moiety are predicted based on the known spectrum of benzofuran, with adjustments for the C5-piperazine substituent. The furan protons, H-2 and H-3, are expected to be doublets with a small coupling constant. The aromatic protons will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring.

  • Piperazine Protons (H-2' to H-6'): The protons on the piperazine ring are predicted to appear as two triplets, integrating to four protons each. The protons on the carbons adjacent to the benzofuran ring (C-2' and C-6') will be slightly downfield compared to the protons on the carbons adjacent to the secondary amine (C-3' and C-5').[1]

  • NH Proton: The proton on the secondary amine is expected to be a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a map of the carbon skeleton. The predicted chemical shifts for 1-(5-benzofuranyl)piperazine in CDCl₃ are detailed below.

Carbon(s) Predicted Chemical Shift (ppm)
C-2~ 145.0
C-3~ 106.5
C-3a~ 127.5
C-4~ 120.5
C-5~ 150.0
C-6~ 111.0
C-7~ 118.0
C-7a~ 155.0
C-2', C-6'~ 50.0
C-3', C-5'~ 46.0

Causality of Predictions:

  • Benzofuran Carbons (C-2 to C-7a): The chemical shifts are estimated from data for benzofuran and N-phenylpiperazine. The carbons of the furan ring (C-2 and C-3) have characteristic shifts, as do the aromatic carbons. The carbon attached to the piperazine nitrogen (C-5) is expected to be significantly downfield due to the nitrogen's electronegativity.[1]

  • Piperazine Carbons (C-2' to C-6'): The carbons of the piperazine ring are expected in the 40-55 ppm region, which is typical for N-alkyl and N-aryl piperazines. The carbons directly attached to the aromatic ring (C-2' and C-6') will be more deshielded than the carbons adjacent to the NH group (C-3' and C-5').[2][3]

Predicted Infrared (IR) Spectrum

The IR spectrum is instrumental in identifying the key functional groups within the molecule.

Functional Group Predicted Absorption Range (cm⁻¹) Vibration Type
N-H3300 - 3500 (broad)Stretching
C-H (aromatic)3000 - 3100Stretching
C-H (aliphatic)2850 - 2960Stretching
C=C (aromatic)1500 - 1600Stretching
C-O-C (ether)1230 - 1270 and 1020 - 1075Asymmetric and Symmetric Stretching
C-N1250 - 1350Stretching

Causality of Predictions:

  • N-H Stretch: A broad absorption is expected in the region of 3300-3500 cm⁻¹ due to the N-H stretching of the secondary amine in the piperazine ring.

  • C-H Stretches: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazine ring should appear just below 3000 cm⁻¹.

  • C=C Aromatic Stretches: Multiple bands in the 1500-1600 cm⁻¹ region are characteristic of the aromatic benzofuran system.

  • C-O-C and C-N Stretches: The strong C-O-C stretching of the furan ether and the C-N stretching of the aryl amine will be present in the fingerprint region.

Predicted Mass Spectrum and Fragmentation

Electron Impact Mass Spectrometry (EI-MS) is expected to show a molecular ion peak corresponding to the molecular weight of 1-(5-benzofuranyl)piperazine (C₁₂H₁₄N₂O), which is 202.25 g/mol . The fragmentation pattern is predicted to be dominated by the cleavage of the piperazine ring.

m/z Predicted Fragment Fragment Structure
202[M]⁺[C₁₂H₁₄N₂O]⁺
159[M - C₂H₅N]⁺[C₁₀H₉NO]⁺
131[Benzofuranyl]⁺[C₈H₅O]⁺
85[Piperazinyl radical cation]⁺[C₄H₉N₂]⁺
56[C₃H₆N]⁺[CH₂=N-CH₂-CH₂]⁺

Causality of Predictions:

The fragmentation of N-arylpiperazines is well-documented.[4] The primary fragmentation pathway involves the cleavage of the C-N bonds within the piperazine ring. The loss of an ethylamine radical (C₂H₅N) from the molecular ion is a common fragmentation pathway for piperazine derivatives. Further fragmentation can lead to the formation of the stable benzofuranyl cation and various smaller fragments from the piperazine ring.

fragmentation_pathway M [M]⁺˙ m/z = 202 F1 [M - C₂H₅N]⁺ m/z = 159 M->F1 - C₂H₅N F2 [Benzofuranyl]⁺ m/z = 131 M->F2 - C₄H₉N₂ F3 [Piperazinyl radical cation]⁺ m/z = 85 M->F3 - C₈H₅O F4 [C₃H₆N]⁺ m/z = 56 F3->F4 - C₂H₅

Caption: Predicted major fragmentation pathway for 1-(5-benzofuranyl)piperazine.

Experimental Protocols

6.1 NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve approximately 5-10 mg of 1-(5-benzofuranyl)piperazine in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled sequence is standard. Due to the lower natural abundance of ¹³C, a longer acquisition time with a greater number of scans is required.

6.2 IR Spectroscopy Protocol

  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

  • Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

6.3 Mass Spectrometry Protocol

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.

  • Ionization: Use Electron Impact (EI) ionization for fragmentation analysis.

  • Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 1-(5-Benzofuranyl)piperazine NMR NMR (¹H, ¹³C) Sample->NMR IR FTIR Sample->IR MS Mass Spec Sample->MS Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for spectroscopic characterization.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic characterization of 1-(5-benzofuranyl)piperazine. By leveraging data from analogous structures and fundamental spectroscopic principles, a comprehensive and reliable set of data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry has been presented. This information is intended to serve as a valuable resource for researchers and scientists involved in the synthesis, quality control, and development of pharmaceuticals containing this important structural motif. The provided protocols offer a standardized approach for the experimental verification of these predictions.

References

  • Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11), 941-949. Available at: [Link]

  • Acquaviva, M. A., et al. (2022). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 219, 114942. Available at: [Link]

  • Basile, L., et al. (2021). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 26(11), 3328. Available at: [Link]

  • Bojarski, A. J., & Cegła, M. T. (2021). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 26(16), 4945. Available at: [Link]

  • PubChem. (n.d.). 1-Phenylpiperazine. Retrieved January 27, 2026, from [Link]

  • Naveen, S., et al. (2021). Synthesis, characterization and antibacterial activity of Cu (II) and Zn (II) complexes of 5-aminobenzofuran-2-carboxylate Schiff base ligands. Journal of Coordination Chemistry, 74(1-3), 394-410. Available at: [Link]

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(2), 223-231. Available at: [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 27, 2026, from [Link]

  • Pelfrey, C. M. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 27, 2026, from [Link]

Sources

Foundational

Unlocking Therapeutic Potential: A Technical Guide to the Pharmacological Targets of Benzofuran Piperazine Derivatives

Abstract The benzofuran piperazine scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of pharmacological targets. This technical guide pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzofuran piperazine scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of pharmacological targets. This technical guide provides an in-depth exploration of the key molecular targets of these derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. By dissecting the intricate interactions with serotonin 5-HT2C receptors, cyclin-dependent kinase 2 (CDK2), and histamine H3/H4 receptors, we illuminate the pathways through which these compounds exert their potent anticancer, antipsychotic, and anti-inflammatory effects. This guide synthesizes technical data with field-proven insights, detailing robust experimental protocols for target identification and validation, and presenting a comprehensive analysis of structure-activity relationships. Through detailed signaling pathway diagrams and curated quantitative data, we aim to empower researchers to rationally design and develop the next generation of benzofuran piperazine-based therapeutics.

Introduction: The Benzofuran Piperazine Scaffold - A Gateway to Diverse Pharmacology

The fusion of a benzofuran nucleus with a piperazine moiety creates a chemical scaffold with a unique combination of rigidity and conformational flexibility. This structural motif has proven to be a fertile ground for the discovery of potent and selective modulators of various biological targets. The benzofuran core, a bicyclic aromatic heterocycle, provides a platform for diverse substitutions, influencing physicochemical properties and target engagement. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, often serves as a key pharmacophoric element, enabling interactions with a range of receptors and enzymes. The diverse pharmacological activities exhibited by these derivatives, including antitumor, anti-inflammatory, and antipsychotic properties, underscore their significance in modern drug discovery.[1][2] This guide will delve into the specific molecular targets that underpin these therapeutic effects, providing a comprehensive overview for the discerning researcher.

Key Pharmacological Targets and Mechanisms of Action

Our investigation focuses on three primary and well-validated targets for benzofuran piperazine derivatives: serotonin 5-HT2C receptors, cyclin-dependent kinase 2 (CDK2), and histamine H3/H4 receptors.

Serotonin 5-HT2C Receptors: Modulating Neurotransmission for Antipsychotic and Anorectic Effects

The serotonin 5-HT2C receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, plays a crucial role in regulating mood, appetite, and cognition.[3] Benzofuran piperazine derivatives have emerged as potent modulators of this receptor, with many acting as agonists or partial agonists.

Mechanism of Action: Upon binding of an agonist, the 5-HT2C receptor couples to Gq/11 proteins, activating phospholipase C (PLC).[4][5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream signaling events that modulate neuronal excitability.[4] The agonistic activity of benzofuran piperazine derivatives at 5-HT2C receptors is thought to contribute to their antipsychotic effects by modulating dopamine and glutamate release in key brain regions.[3] Furthermore, activation of these receptors in the hypothalamus is linked to anorectic effects, making them a target for anti-obesity therapeutics.

Structural Insights: The pharmacophore for 5-HT2C receptor agonists typically includes an aromatic ring, a hydrophobic feature, and a positively ionizable nitrogen atom.[6] In benzofuran piperazine derivatives, the benzofuran moiety often fulfills the aromatic and hydrophobic requirements, while a nitrogen atom in the piperazine ring provides the ionizable feature.[6]

Signaling Pathway:

Gq_PLC_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Benzofuran_Piperazine Benzofuran Piperazine Derivative 5HT2C_R 5-HT2C Receptor Benzofuran_Piperazine->5HT2C_R Binds Gq_alpha Gαq 5HT2C_R->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates G_beta_gamma Gβγ PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream

Caption: 5-HT2C Receptor Signaling Pathway.

Cyclin-Dependent Kinase 2 (CDK2): A Prime Target for Anticancer Therapeutics

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, primarily controlling the G1/S phase transition.[7][8] Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive target for the development of novel anticancer agents.[9] Several benzofuran piperazine derivatives have been identified as potent inhibitors of CDK2.[10][11]

Mechanism of Action: Benzofuran piperazine derivatives often act as Type II inhibitors of CDK2.[1][12] Unlike Type I inhibitors that compete with ATP in the active, "DFG-in" conformation of the kinase, Type II inhibitors bind to the inactive, "DFG-out" conformation. This mode of inhibition can offer greater selectivity and prolonged target engagement.[1] By locking CDK2 in an inactive state, these compounds prevent the phosphorylation of key substrates, such as Retinoblastoma protein (Rb), leading to cell cycle arrest at the G1/S checkpoint and subsequent apoptosis.[1][7]

Structural Insights: The design of these inhibitors often involves a hybridization strategy, where the benzofuran and piperazine scaffolds are linked to a "tail" moiety, such as a semicarbazide or thiosemicarbazide.[10] This tail region is designed to anchor the inhibitor within the CDK2 kinase domain.[10]

Signaling Pathway:

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D-CDK4/6 pRb_E2F pRb E2F CyclinD_CDK46->pRb_E2F Phosphorylates pRb pRb pRb E2F E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates pRb_E2F->E2F Releases CyclinE_CDK2 Cyclin E-CDK2 CyclinE_CDK2->pRb Hyperphosphorylates Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->CyclinE_CDK2 Promotes expression of Cyclin E S_Phase_Genes->Cell_Cycle_Progression Drives Benzofuran_Piperazine Benzofuran Piperazine Inhibitor Benzofuran_Piperazine->CyclinE_CDK2 Inhibits H4R_Pathway cluster_membrane Cell Membrane (Immune Cell) cluster_cytosol Cytosol Histamine Histamine H4R H4 Receptor Histamine->H4R Binds Gi_alpha Gαi H4R->Gi_alpha Activates AC Adenylyl Cyclase (AC) Gi_alpha->AC Inhibits G_beta_gamma Gβγ ATP ATP cAMP cAMP AC->cAMP Synthesizes ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammatory_Responses Pro-inflammatory Responses (e.g., Chemotaxis, Cytokine Release) PKA->Inflammatory_Responses Modulates Benzofuran_Piperazine Benzofuran Piperazine Antagonist Benzofuran_Piperazine->H4R Blocks

Caption: Histamine H4 Receptor Signaling.

Quantitative Analysis of Target Engagement

The following tables summarize the in vitro activities of representative benzofuran piperazine derivatives against their respective targets. This data is crucial for understanding structure-activity relationships (SAR) and for guiding lead optimization efforts.

Table 1: 5-HT2C Receptor Binding Affinities and Functional Activities

Compound IDR GroupsKi (nM)EC50 (nM)% EmaxReference
WAY-163909 -8 ± 390 ± 690[4]
Lorcaserin -9 ± 0.5100100[4]
Vabicaserin -8100100[4]
CP-809101 -0.119393[4]

Table 2: CDK2 Inhibitory Activity and Antiproliferative Effects

Compound IDR GroupsCDK2 IC50 (nM)Panc-1 IC50 (µM)MCF-7 IC50 (µM)A-549 IC50 (µM)Reference
9h 3-CF3-phenyl (thiosemicarbazide)40.910.942.921.71[10]
11d 4-Cl-3-CF3-phenyl (semicarbazide)41.702.225.572.99[10]
11e 3,5-bis(CF3)-phenyl (semicarbazide)46.8854.5648.7044.75[10]
13c 4-CF3-phenyl (acylhydrazone)52.634.4713.6414.38[10]
Staurosporine (Control) -56.76---[10]

Table 3: Histamine H3 and H4 Receptor Antagonist Affinities

Compound IDR GroupsH3R Ki (µM)H4R Ki (µM)Reference
LINS01004 N-allyl0.4>10[13]
LINS01005 N-phenyl1.21.0[13]
LINS01007 5-chloro0.60.8[13][14]

Experimental Protocols for Target Validation

The following section provides detailed, step-by-step methodologies for key experiments used to characterize the interaction of benzofuran piperazine derivatives with their pharmacological targets.

Radioligand Binding Assay for 5-HT2C Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the 5-HT2C receptor.

Materials:

  • Cell membranes expressing human 5-HT2C receptors

  • Radioligand: [3H]mesulergine (specific activity ~70-90 Ci/mmol) [15]* Non-specific binding control: RS-102221 (10 µM) [15]* Assay buffer: 50 mM Tris-HCl, 4 mM MgCl2, pH 7.4

  • Wash buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the benzofuran piperazine test compounds in assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 50 µL of 10 µM RS-102221 (for non-specific binding) or 50 µL of test compound dilution.

    • 50 µL of [3H]mesulergine diluted in assay buffer to a final concentration of ~1 nM. [15] * 150 µL of 5-HT2C receptor membrane preparation (5-10 µg protein/well).

  • Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation. [15]4. Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow:

Radioligand_Binding_Assay Start Start Prepare_Reagents Prepare Reagents: - Test Compounds - Radioligand - Receptor Membranes Start->Prepare_Reagents Assay_Plate_Setup Set up 96-well plate: - Total Binding - Non-specific Binding - Test Compound Wells Prepare_Reagents->Assay_Plate_Setup Incubation Incubate at 37°C for 120 min Assay_Plate_Setup->Incubation Filtration Filter and Wash Incubation->Filtration Scintillation_Counting Add Scintillation Cocktail and Count Filtration->Scintillation_Counting Data_Analysis Calculate IC50 and Ki Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Radioligand Binding Assay Workflow.

In Vitro CDK2 Kinase Inhibition Assay

This protocol describes a luminescent kinase assay to determine the IC50 of test compounds against CDK2. The assay measures the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • CDK substrate peptide (e.g., a derivative of histone H1)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the benzofuran piperazine test compounds in kinase assay buffer.

  • Kinase Reaction: In a white, opaque plate, add:

    • 5 µL of test compound dilution or vehicle (for control).

    • 10 µL of a mixture of CDK2/Cyclin A2 enzyme (e.g., 25 ng) and substrate peptide (e.g., 0.2 µg/µL) in kinase assay buffer.

    • 10 µL of ATP (e.g., 10 µM) in kinase assay buffer to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the remaining ATP. Calculate the percent inhibition for each compound concentration relative to the control. Determine the IC50 value by non-linear regression analysis.

Experimental Workflow:

Kinase_Inhibition_Assay Start Start Prepare_Reagents Prepare Reagents: - Test Compounds - CDK2/Cyclin A2 - Substrate, ATP Start->Prepare_Reagents Kinase_Reaction_Setup Set up Kinase Reaction in 96-well plate Prepare_Reagents->Kinase_Reaction_Setup Incubation_30C Incubate at 30°C for 60 min Kinase_Reaction_Setup->Incubation_30C Add_ADP_Glo Add ADP-Glo™ Reagent (Incubate 40 min) Incubation_30C->Add_ADP_Glo Add_Kinase_Detection Add Kinase Detection Reagent (Incubate 30 min) Add_ADP_Glo->Add_Kinase_Detection Measure_Luminescence Measure Luminescence Add_Kinase_Detection->Measure_Luminescence Data_Analysis_IC50 Calculate % Inhibition and IC50 Measure_Luminescence->Data_Analysis_IC50 End End Data_Analysis_IC50->End

Caption: Kinase Inhibition Assay Workflow.

Conclusion and Future Directions

Benzofuran piperazine derivatives have unequivocally demonstrated their value as a versatile scaffold for the development of novel therapeutics. Their ability to potently and selectively modulate key pharmacological targets such as serotonin 5-HT2C receptors, CDK2, and histamine H3/H4 receptors opens up exciting avenues for the treatment of a wide range of diseases, from cancer and psychosis to inflammatory disorders. The in-depth technical understanding of their mechanisms of action, coupled with robust and validated experimental protocols, provides a solid foundation for future drug discovery efforts.

The continued exploration of structure-activity relationships will undoubtedly lead to the design of next-generation compounds with enhanced potency, selectivity, and pharmacokinetic properties. Furthermore, the application of advanced in vivo models will be crucial in translating the promising in vitro activity of these derivatives into clinically effective treatments. As our understanding of the complex signaling networks underlying various pathologies deepens, the benzofuran piperazine scaffold is poised to remain at the forefront of innovative drug design, offering hope for new and improved therapies for patients worldwide.

References

  • Eldehna, W. M., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1226-1245.
  • 5-HT2C receptor agonist. (2023, December 1). In Wikipedia. [Link]

  • Gao, C., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(52), 30691-30717.
  • Eurofins Discovery. (n.d.). 5-HT2C Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. Retrieved January 26, 2026, from [Link]

  • Eldehna, W. M., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. ResearchGate. [Link]

  • Cunningham, K. A., & Anastasio, N. C. (2019). Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development. ACS Chemical Neuroscience, 10(11), 4485-4503.
  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(9), 4837.
  • Schumacher, T. J., et al. (2023). Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 93, 129425.
  • Tournois, C., et al. (1998). 5-HT2C receptor signaling pathways. The 5-HT2CR is coupled to PLC in... ResearchGate. [Link]

  • Landgraf, R. G., et al. (2017). Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. Frontiers in Pharmacology, 8, 843.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved January 26, 2026, from [Link]

  • Wang, C., et al. (2015). Cyclin dependent kinase 2 (CDK2)
  • BPS Bioscience. (n.d.). CDK2 Assay Kit. Retrieved January 26, 2026, from [Link]

  • Khan Academy. (n.d.). Cell cycle regulators. Retrieved January 26, 2026, from [Link]

  • Kim, J., et al. (2025). Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. ACS Chemical Neuroscience.
  • Eldehna, W. M., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. ResearchGate. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • GenScript. (n.d.). Human Histamine H4 Receptor Stable Cell Line. Retrieved January 26, 2026, from [Link]

  • Sharma, V., & Kumar, V. (2024).
  • Thurmond, R. L., et al. (2008). The role of histamine H4 receptor in immune and inflammatory disorders. Journal of Receptors and Signal Transduction, 28(1-2), 7-17.
  • Yabanoglu, S., et al. (2025). Some 5-HT1A, 5-HT2A and 5-HT2C Receptor Ligands as Atypical Antipsychotic: In Silico Pharmacological Evaluation with ADME Prediction. FABAD Journal of Pharmaceutical Sciences, 50(1), 21-38.
  • Zampeli, E., & Tiligada, E. (2021). The Function of the Histamine H4 Receptor in Inflammatory and Inflammation-Associated Diseases of the Gut. International Journal of Molecular Sciences, 22(11), 6044.
  • Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved January 26, 2026, from [Link]

  • Kandasamy, K., et al. (2013). The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network.
  • 5-HT2C receptor. (2024, January 10). In Wikipedia. [Link]

  • Chen, Y.-N., et al. (2022). Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells.
  • Kumar, A., et al. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(4), M607.
  • Landgraf, R. G., et al. (2017). Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. Frontiers in Pharmacology, 8, 843.
  • Singh, A., et al. (2022). Novel benzylidene benzofuranone analogues as potential anticancer agents: design, synthesis and in vitro evaluation based on CDK2 inhibition assays. 3 Biotech, 12(9), 234.
  • Mico, B. A., et al. (2017). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Molbank, 2017(3), M941.
  • Nordemann, U., et al. (2013). Luciferase Reporter Gene Assay on Human, Murine and Rat Histamine H4 Receptor Orthologs: Correlations and Discrepancies between Distal and Proximal Readouts. PLoS ONE, 8(9), e73961.
  • Cyclin-dependent kinase 2. (2023, November 28). In Wikipedia. [Link]

  • 5-HT2C receptor. (2024, January 10). In Wikipedia. [Link]

  • H3 receptor antagonist. (2023, October 29). In Wikipedia. [Link]

  • Stankiewicz, A., et al. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. Molecules, 28(3), 1361.
  • Thurmond, R. L., et al. (2014). The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets. Frontiers in Immunology, 5, 629.
  • BPS Bioscience. (n.d.). CDK2 Assay Kit. Retrieved January 26, 2026, from [Link]

  • PraxiLabs. (2025, August 16). Cell Cycle Stages & Regulation by Cyclins and CDKs. [Link]

  • Leurs, R., et al. (2005). Molecular and biochemical pharmacology of the histamine H4 receptor. British Journal of Pharmacology, 144(8), 1009-1017.
  • Szałaj, N., et al. (2023). Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease. International Journal of Molecular Sciences, 24(11), 9306.
  • Histamine H4 receptor. (2023, November 13). In Wikipedia. [Link]

  • Muralikrishna, S., et al. (2017). Synthesis and screening of some novel 1-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-3-((piperazin-1-yl)methyl)-1H-indazole. Biomedical Journal of Scientific & Technical Research, 1(7), 1-5.
  • Substructure enrichment in CDK2 inhibitors (IC50 < 10 μM). (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • de Oliveira, C. H. S., et al. (2024). The histamine H4 receptor antagonist 1-[(5-chloro-2,3-dihydro-1-benzofuran-2-yl)methyl]-4-methyl-piperazine(LINS01007) prevents the development of DSS-induced colitis in mice. European Journal of Pharmacology, 970, 176523.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Benzofuran-Piperazine Scaffolds

Introduction: The Therapeutic Potential of Benzofuran-Piperazine Conjugates The fusion of benzofuran and piperazine moieties creates a privileged scaffold with significant therapeutic potential, frequently explored in mo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Benzofuran-Piperazine Conjugates

The fusion of benzofuran and piperazine moieties creates a privileged scaffold with significant therapeutic potential, frequently explored in modern drug discovery. Benzofuran, a heterocyclic compound found in various natural products, and its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties. The piperazine ring is a common pharmacophore in medicinal chemistry, often incorporated to modulate physicochemical properties such as solubility and basicity, and to serve as a linker to additional pharmacophoric groups.[1] Consequently, hybrid molecules incorporating both benzofuran and piperazine have emerged as promising candidates for the development of novel therapeutics, particularly in oncology and inflammatory diseases.[1][2]

This application note provides detailed experimental procedures for three robust and widely adopted methods for the coupling of benzofuran and piperazine moieties: the Buchwald-Hartwig amination, the Ullmann-type condensation (and its alternative, nucleophilic aromatic substitution), and reductive amination. Each protocol is presented with an in-depth explanation of the underlying chemical principles, offering researchers and drug development professionals a comprehensive guide to the synthesis of this important class of compounds.

Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, enabling the coupling of a wide range of aryl halides and amines under relatively mild conditions.[3] This reaction is particularly well-suited for the synthesis of N-arylpiperazines and has become a cornerstone in medicinal chemistry.

Causality Behind Experimental Choices

The success of the Buchwald-Hartwig amination is highly dependent on the interplay between the palladium catalyst, the phosphine ligand, the base, and the solvent.

  • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and relatively inexpensive precatalyst that is reduced in situ to the active Pd(0) species.

  • Ligand: Sterically hindered and electron-rich biarylphosphine ligands, such as rac-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are crucial. These ligands stabilize the Pd(0) center, promote oxidative addition of the aryl halide, and facilitate the final reductive elimination step to afford the desired product.

  • Base: A strong, non-nucleophilic base is required to deprotonate the piperazine nitrogen, forming the active nucleophile. Cesium carbonate (Cs₂CO₃) is often an excellent choice due to its high solubility in organic solvents and its ability to facilitate the reaction without promoting side reactions.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene are typically used to ensure the stability of the catalytic species and to allow for heating to the required reaction temperatures.

Detailed Experimental Protocol: Synthesis of tert-butyl 4-(benzofuran-2-yl)piperazine-1-carboxylate

This protocol describes the coupling of 2-bromobenzofuran with N-Boc-piperazine.

Reaction Scheme:

G 2-Bromobenzofuran 2-Bromobenzofuran tert-butyl 4-(benzofuran-2-yl)piperazine-1-carboxylate tert-butyl 4-(benzofuran-2-yl)piperazine-1-carboxylate 2-Bromobenzofuran->tert-butyl 4-(benzofuran-2-yl)piperazine-1-carboxylate N-Boc-piperazine, Pd(OAc)2, rac-BINAP, Cs2CO3, Toluene, 100 °C

A schematic of the Buchwald-Hartwig amination.

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
2-Bromobenzofuran197.04197 mg1.01.0
N-Boc-piperazine186.25224 mg1.21.2
Palladium(II) acetate224.504.5 mg0.020.02
rac-BINAP622.6725 mg0.040.04
Cesium carbonate325.82489 mg1.51.5
Anhydrous Toluene-5 mL--

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromobenzofuran (197 mg, 1.0 mmol), N-Boc-piperazine (224 mg, 1.2 mmol), cesium carbonate (489 mg, 1.5 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and rac-BINAP (25 mg, 0.04 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.

  • Wash the filter cake with additional ethyl acetate (10 mL).

  • Combine the organic filtrates and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl 4-(benzofuran-2-yl)piperazine-1-carboxylate as a solid.

Catalytic Cycle

G Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Oxidative Addition->Ar-Pd(II)(L2)-X Ar-X Ligand Exchange/Amine Coordination Ligand Exchange/Amine Coordination Ar-Pd(II)(L2)-X->Ligand Exchange/Amine Coordination R2NH, Base Ar-Pd(II)(L2)-NHR2 Ar-Pd(II)(L2)-NHR2 Ligand Exchange/Amine Coordination->Ar-Pd(II)(L2)-NHR2 R2NH, Base Reductive Elimination Reductive Elimination Ar-Pd(II)(L2)-NHR2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR2 Ar-NR2 Reductive Elimination->Ar-NR2

Simplified Buchwald-Hartwig amination cycle.

Method 2: Ullmann-Type Condensation and Nucleophilic Aromatic Substitution (SNAr)

The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds, typically requiring high temperatures.[4] A related and often milder alternative, particularly for electron-deficient benzofurans, is the direct nucleophilic aromatic substitution (SNA​r) of a halide.

Causality Behind Experimental Choices
  • Ullmann Condensation: This reaction traditionally uses copper powder or a copper(I) salt (e.g., CuI) as the catalyst. A ligand, such as 1,10-phenanthroline, can accelerate the reaction and allow for lower temperatures. A base, like potassium carbonate, is required to deprotonate the amine. High-boiling polar aprotic solvents like DMF or DMSO are typically employed. The mechanism is thought to involve an oxidative addition/reductive elimination cycle with a Cu(I)/Cu(III) intermediate.

  • Nucleophilic Aromatic Substitution (SNA​r): This pathway becomes viable when the benzofuran ring is substituted with strong electron-withdrawing groups (e.g., a nitro or cyano group) ortho or para to the leaving group (halide). These groups stabilize the negatively charged Meisenheimer complex intermediate. This reaction can often be performed without a metal catalyst, simply by heating the halo-benzofuran with piperazine in the presence of a base.

Detailed Experimental Protocol: Synthesis of 1-(5-nitrobenzofuran-2-yl)piperazine via SNA​r

This protocol describes the synthesis of a piperazinyl benzofuran where the benzofuran ring is activated towards nucleophilic attack.

Reaction Scheme:

G 2-Bromo-5-nitrobenzofuran 2-Bromo-5-nitrobenzofuran 1-(5-nitrobenzofuran-2-yl)piperazine 1-(5-nitrobenzofuran-2-yl)piperazine 2-Bromo-5-nitrobenzofuran->1-(5-nitrobenzofuran-2-yl)piperazine Piperazine, K2CO3, DMF, 110 °C

A schematic of the SNAr reaction.

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
2-Bromo-5-nitrobenzofuran242.03242 mg1.01.0
Piperazine86.14258 mg3.03.0
Potassium carbonate138.21276 mg2.02.0
Dimethylformamide (DMF)-5 mL--

Procedure:

  • To a round-bottom flask, add 2-bromo-5-nitrobenzofuran (242 mg, 1.0 mmol), piperazine (258 mg, 3.0 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Add dimethylformamide (DMF, 5 mL).

  • Heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 4-6 hours.

  • After completion, cool the mixture to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to yield 1-(5-nitrobenzofuran-2-yl)piperazine.

Method 3: Reductive Amination

Reductive amination is a two-step, one-pot process that forms a C-N bond by first forming an iminium ion from a carbonyl compound (an aldehyde or ketone) and an amine, followed by in-situ reduction. This method is particularly useful for coupling piperazine to a benzofuran moiety bearing a formyl or keto group.

Causality Behind Experimental Choices
  • Carbonyl Substrate: A benzofuran-2-carbaldehyde or a benzofuran-ketone serves as the electrophilic partner.

  • Amine: Piperazine acts as the nucleophile. Using a mono-protected piperazine, such as N-Boc-piperazine, is essential to prevent double alkylation and polymerization.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is ideal for this transformation. It is less reactive towards aldehydes and ketones than the intermediate iminium ion, which allows for the one-pot procedure. It is also compatible with mildly acidic conditions that can be used to catalyze imine formation.

  • Solvent: A non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically used.

Detailed Experimental Protocol: Synthesis of tert-butyl 4-((benzofuran-2-yl)methyl)piperazine-1-carboxylate

Reaction Scheme:

G Benzofuran-2-carbaldehyde Benzofuran-2-carbaldehyde tert-butyl 4-((benzofuran-2-yl)methyl)piperazine-1-carboxylate tert-butyl 4-((benzofuran-2-yl)methyl)piperazine-1-carboxylate Benzofuran-2-carbaldehyde->tert-butyl 4-((benzofuran-2-yl)methyl)piperazine-1-carboxylate 1. N-Boc-piperazine, DCM 2. NaBH(OAc)3

A schematic of the reductive amination reaction.

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
Benzofuran-2-carbaldehyde146.14146 mg1.01.0
N-Boc-piperazine186.25205 mg1.11.1
Sodium triacetoxyborohydride211.94318 mg1.51.5
Dichloromethane (DCM)-10 mL--

Procedure:

  • To a round-bottom flask, dissolve benzofuran-2-carbaldehyde (146 mg, 1.0 mmol) and N-Boc-piperazine (205 mg, 1.1 mmol) in dichloromethane (DCM, 10 mL).

  • Stir the solution at room temperature for 1 hour to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature overnight (12-16 hours).

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (15 mL).

  • Stir the biphasic mixture vigorously for 30 minutes.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to obtain the desired product.

Reaction Mechanism

G cluster_0 Iminium Ion Formation cluster_1 Reduction Aldehyde Aldehyde Iminium Ion Iminium Ion Aldehyde->Iminium Ion Piperazine, -H2O Product Product Iminium Ion->Product [H] from NaBH(OAc)3

Simplified mechanism of reductive amination.

Conclusion

The synthetic methodologies detailed in this application note provide a robust toolkit for the construction of benzofuran-piperazine derivatives. The choice of method will depend on the specific substitution patterns of the starting materials and the desired final product. The Buchwald-Hartwig amination offers broad applicability for aryl halides, while SNA​r provides a metal-free alternative for activated benzofurans. Reductive amination is the method of choice when starting from a benzofuran aldehyde or ketone. By understanding the principles behind each protocol, researchers can effectively synthesize and explore the therapeutic potential of this important class of molecules.

References

  • Miao, Y., Hu, Y., Yang, J., Liu, T., Sun, J., & Wang, X. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(52), 30699-30720. [Link]

  • Al-Hourani, B. J., Sharma, S. K., & Wuest, W. M. (2016). A facile Pd-catalyzed methodology providing an efficient synthetic route to biologically relevant arylpiperazines under aerobic and solvent-free conditions. Tetrahedron Letters, 57(15), 1649-1652. [Link]

  • Guan, L. P., Jin, Q. H., & Tian, G. R. (2016). Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. Molecules, 21(12), 1695. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Monopoli, A., Cotugno, P., & Zambonin, C. G. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5786. [Link]

  • Merla, B., Lovick, S., & Ghorpade, A. (2023). Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 93, 129425. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved January 27, 2026, from [Link]

  • Nolan, S. P., & Organ, M. G. (2011). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Angewandte Chemie International Edition, 50(14), 3249-3253. [Link]

  • Al-Ostoot, F. H., Al-Mugren, K. S., & Al-Wabli, R. I. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(9), 4836. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [PDF]. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 27, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Reddit. (2024, October 24). Reductive amination of piperazine. r/OrganicChemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved January 27, 2026, from [Link]

  • Myers, A. (n.d.). Chem 115. [PDF]. [Link]

  • Monnier, F., & Taillefer, M. (2009). Contribution to the Mechanism of Copper-Catalyzed C–N and C–O Bond Formation. Organometallics, 28(7), 2029–2038. [Link]

Sources

Application

Application Note: A Robust HPLC-UV Method for Purity Determination of 1-(5-Benzofuranyl)piperazine

Abstract This application note presents a comprehensive guide to the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of purity and impuritie...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide to the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of purity and impurities of 1-(5-benzofuranyl)piperazine. This molecule is a significant scaffold in medicinal chemistry, appearing in various compounds with diverse pharmacological activities.[1][2] Ensuring its purity is critical for drug safety, efficacy, and regulatory compliance. The narrative follows a logical progression from understanding the analyte's physicochemical properties to a systematic method development strategy and concludes with a detailed validation protocol as per the International Council for Harmonisation (ICH) guidelines.[3][4] This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Analytical Imperative

1-(5-Benzofuranyl)piperazine is a heterocyclic compound that serves as a key intermediate in the synthesis of numerous pharmacologically active agents.[5][6] The benzofuran moiety is associated with a wide range of biological activities, while the piperazine ring is a common feature in many approved drugs, contributing to desirable pharmacokinetic properties.[5][7] The control of impurities in active pharmaceutical ingredients (APIs) and their intermediates is a mandatory requirement by regulatory bodies like the FDA and EMA.[8] A well-developed and validated HPLC method is the cornerstone of this control, providing the necessary precision, accuracy, and sensitivity to quantify the main component and detect trace-level impurities.[9][10]

This guide eschews a simple recitation of steps, instead focusing on the scientific rationale behind each decision in the method development process. Our objective is to create a robust, reliable, and transferable analytical method suitable for its intended purpose in a regulated environment.

Analyte Characterization: Foundation of Method Development

A successful analytical method begins with a thorough understanding of the analyte. The physicochemical properties of 1-(5-benzofuranyl)piperazine dictate the optimal starting conditions for HPLC analysis.

  • Structure and Functional Groups: The molecule consists of a benzofuran ring system linked to a piperazine ring. The presence of the aromatic benzofuran provides a strong chromophore for UV detection. The piperazine moiety contains two secondary amine groups, making the molecule basic.

  • UV Absorbance: The benzofuran chromophore is expected to have a strong UV absorbance. A UV scan of a dilute solution of 1-(5-benzofuranyl)piperazine in a suitable solvent (e.g., methanol or acetonitrile/water) is the first experimental step. The wavelength of maximum absorbance (λmax) should be chosen for the highest sensitivity, while other wavelengths can be selected for selectivity if co-eluting impurities have different UV spectra.[11]

  • Acidity/Basicity (pKa): Piperazine is a weak base with two pKa values, typically around 5.5 and 9.8.[12][13] These values are critical for controlling the ionization state of the molecule in solution. For reproducible retention in reversed-phase HPLC, the pH of the mobile phase should be controlled with a buffer and set at least 2 pH units away from the analyte's pKa. This ensures the analyte is in a single ionic form (either fully protonated or fully deprotonated), leading to sharp, symmetrical peaks.

  • Solubility and Polarity (Log P): 1-(5-benzofuranyl)piperazine is a moderately polar molecule. The piperazine group enhances water solubility, especially in acidic conditions, while the benzofuran group is hydrophobic.[12] This dual nature makes it an ideal candidate for reversed-phase HPLC, where it will interact sufficiently with both the non-polar stationary phase and the polar mobile phase.

Strategic Method Development

The development process is a systematic workflow designed to achieve the desired separation with optimal performance characteristics. The goal is to resolve the main peak from all potential impurities and degradation products.

MethodDevelopmentWorkflow Analyte Analyte Characterization (UV, pKa, Solubility) Column Column & Stationary Phase Selection (C18) Analyte->Column Detector Detector Wavelength Selection (λmax) Analyte->Detector MobilePhase Mobile Phase Screening (ACN vs. MeOH, pH) Analyte->MobilePhase Gradient Gradient Scouting (Broad to Shallow) Column->Gradient Detector->Gradient MobilePhase->Gradient Optimization Parameter Optimization (Temp, Flow Rate, Gradient) Gradient->Optimization FinalMethod Final Optimized Method Optimization->FinalMethod

Caption: Workflow for HPLC Method Development.

Causality Behind Experimental Choices
  • Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC and the logical starting point for a moderately polar molecule like 1-(5-benzofuranyl)piperazine.[14] Its non-polar nature will provide sufficient retention. A column with dimensions such as 150 mm x 4.6 mm and a particle size of 3 or 5 µm offers a good balance between resolution and analysis time.[11]

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol (MeOH) as it has a lower viscosity (resulting in lower backpressure) and often provides better peak shapes for basic compounds.

    • Aqueous Phase & pH Control: Given the basic nature of the piperazine moiety (pKa ~5.5 and 9.8), maintaining a consistent ionic state is paramount. Operating at a low pH (e.g., pH 2.5-3.5) will ensure both nitrogen atoms are protonated. A phosphate or formate buffer is suitable for this pH range and is compatible with UV detection. For example, a 20 mM potassium phosphate buffer adjusted to pH 3.0 with phosphoric acid is an excellent choice.

  • Initial Gradient Elution: For a purity method, it is crucial to elute all potential impurities, which may have a wide range of polarities. A broad gradient scan (e.g., 5% to 95% ACN over 20-30 minutes) is essential to visualize the entire sample profile and determine the approximate elution conditions for the main peak and any impurities.[11]

  • Detection Wavelength: Based on the UV spectrum, a wavelength near the λmax (e.g., ~245 nm or ~285 nm for benzofurans) should be selected to ensure high sensitivity for both the API and potential impurities.[15] A photodiode array (PDA) detector is highly recommended as it allows for peak purity analysis and detection of impurities with different UV spectra.

Protocol: Optimized HPLC Method for Purity Analysis

This protocol details the final, optimized method for analyzing the purity of 1-(5-benzofuranyl)piperazine.

Instrumentation and Materials
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and PDA detector.

  • Chromatographic data system (CDS) for data acquisition and processing.

  • Analytical balance, pH meter, volumetric glassware.

  • 1-(5-benzofuranyl)piperazine reference standard and sample material.

  • HPLC-grade acetonitrile, methanol, and water.

  • Potassium phosphate monobasic, phosphoric acid (analytical grade).

Preparation of Solutions
  • Mobile Phase A: Prepare a 20 mM potassium phosphate solution in water. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile.

  • Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of 1-(5-benzofuranyl)piperazine reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample material.

Chromatographic Conditions
ParameterCondition
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 20% B; 2-15 min: 20% to 70% B; 15-18 min: 70% to 90% B; 18-20 min: 90% B; 20.1-25 min: 20% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA at 245 nm
Run Time 25 minutes

Method Validation Protocol: Ensuring Trustworthiness

Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[16] The following protocols are based on the ICH Q2(R2) guidelines.[4]

MethodValidationWorkflow Method Developed HPLC Method Specificity Specificity (Peak Purity, Spiking) Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy (Recovery) Method->Accuracy Precision Precision (Repeatability, Intermediate) Method->Precision Limits LOD & LOQ Method->Limits Robustness Robustness Method->Robustness Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated Limits->Validated Robustness->Validated

Caption: Workflow for HPLC Method Validation.

Validation Parameters and Protocols
  • Specificity:

    • Protocol: Inject the diluent, a standard solution, a sample solution, and a sample spiked with known related substances (if available). Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) on the sample and analyze the stressed samples.

    • Rationale: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. The PDA detector should be used to assess peak purity.

  • Linearity:

    • Protocol: Prepare a series of at least five concentrations of the reference standard, ranging from the Limit of Quantitation (LOQ) to 150% of the nominal test concentration (e.g., 0.0025 to 0.75 mg/mL). Plot the peak area against concentration and perform a linear regression analysis.

    • Rationale: To verify that the detector response is directly proportional to the analyte concentration across a specified range.

    • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

  • Accuracy (as Recovery):

    • Protocol: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) by spiking a known amount of analyte into a placebo or sample matrix. Calculate the percentage recovery at each level.[11]

    • Rationale: To determine the closeness of the test results obtained by the method to the true value.

    • Acceptance Criteria: Mean recovery between 98.0% and 102.0% at each level.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the sample solution at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

    • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0% for both studies.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • Protocol: These can be determined based on the signal-to-noise ratio (S/N) of the analyte peak (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.

    • Rationale: To establish the lowest amount of analyte that can be reliably detected and quantified, respectively. This is critical for the quantification of trace impurities.

  • Robustness:

    • Protocol: Deliberately introduce small variations to the method parameters and assess the impact on the results. Parameters to vary include mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

    • Rationale: To evaluate the method's capacity to remain unaffected by small but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

    • Acceptance Criteria: System suitability parameters (e.g., tailing factor, resolution) should remain within acceptable limits, and the results should not significantly change.

Data Presentation: Representative Validation Results

Table 1: Linearity Data

Concentration (mg/mL) Mean Peak Area (n=3)
0.0025 5,210
0.125 255,800
0.250 510,500
0.500 1,025,000
0.750 1,538,000
Regression Analysis y = 2,048,500x + 450

| Correlation (r²) | 0.9998 |

Table 2: Accuracy and Precision Summary

Parameter Level Acceptance Criteria Result
Accuracy 80% 98.0-102.0% Recovery 99.5%
100% 98.0-102.0% Recovery 100.3%
120% 98.0-102.0% Recovery 101.1%
Precision (Repeatability) 100% RSD ≤ 2.0% 0.85%

| Precision (Intermediate) | 100% | RSD ≤ 2.0% | 1.20% |

Conclusion

The HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the determination of purity and impurities of 1-(5-benzofuranyl)piperazine. The systematic development approach, grounded in the physicochemical properties of the analyte, resulted in a high-quality analytical procedure. The subsequent validation, performed in accordance with ICH guidelines, confirms that the method is suitable for its intended purpose in a quality control environment, ensuring the reliable analysis of 1-(5-benzofuranyl)piperazine for pharmaceutical development and manufacturing.

References

  • Crommen, J., & Rozet, E. (2014). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC Europe. [Link: https://www.chromatographyonline.
  • MDPI. (n.d.). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). [Link: https://www.mdpi.com/1422-8599/20/1/3/pdf]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4837, Piperazine. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/Piperazine]
  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link: https://www.unodc.org/documents/scientific/Piperazines.pdf]
  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q14: Analytical Procedure Development. [Link: https://database.ich.org/sites/default/files/ICH_Q14_Guideline_Step4_2022_0324.pdf]
  • Singh, K., et al. (2016). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. [Link: https://www.researchgate.net/publication/305877800_PIPERAZINE_-_A_BIOLOGICALLY_ACTIVE_SCAFFOLD]
  • Kupiec, T. (2004). Quality-Control Analytical Methods: High-Performance Liquid Chromatography. International Journal of Pharmaceutical Compounding. [Link: https://ijpc.com/abstracts/abstract.cfm?abs=1760]
  • BenchChem. (n.d.). Application Note: Analysis of Benzofuran Derivatives by HPLC-UV/MS. [Link: https://www.benchchem.
  • Biosynth. (n.d.). 1-(5-Benzofuranyl)-piperazine. [Link: https://www.biosynth.com/p/GIA34731/206347-31-1/1-5-benzofuranyl-piperazine]
  • ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link: https://www.researchgate.net/publication/288133589_Accurate_HPLC_Determination_of_Piperazine_Residues_in_the_Presence_of_other_Secondary_and_Primary_Amines]
  • Ghugare, P. S., & Kumar, S. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. International Journal of Pharmaceutical Sciences and Research. [Link: https://ijpsr.
  • Journal of Chemical and Pharmaceutical Research. (2013). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link: https://www.jocpr.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link: https://www.fda.
  • European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. [Link: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-guideline-q14-analytical-procedure-development-step-5_en.pdf]
  • ResearchGate. (2020). Eco-friendly and Expedient Synthesis of Benzofuran based 1, 3, 5-Substituted Pyrazole Derivatives. [Link: https://www.researchgate.
  • Novak, T. J., & Yuan, H. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of Pharmaceutical and Biomedical Analysis. [Link: https://pubmed.ncbi.nlm.nih.gov/10975246/]
  • Chen, C., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering. [Link: https://doi.org/10.1016/j.jece.2023.111228]
  • Yilmaz, I., et al. (2015). Synthesis and biological evaluation of some dibenzofuran-piperazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link: https://pubmed.ncbi.nlm.nih.gov/26581445/]
  • SlideShare. (2022). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link: https://www.slideshare.net/GpatQualifier/regulatory-guidelines-on-analytical-method-development-usfda-ich-and-usp-perspective]
  • International Journal of Pharmaceutical Research and Applications. (2023). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. [Link: https://ijpra.com/index.php/journal/article/view/645]
  • Kianshar D Research Team. (n.d.). HPLC Applications in Pharmaceutical Analysis. [Link: https://www.kianshardanesh.
  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link: https://www.labmanager.
  • Iraqi Journal of Pharmaceutical Sciences. (2013). A Review on Analytical Methods for Piperazine Determination. [Link: https://ijphs.uobaghdad.edu.iq/index.php/ijphs/article/view/211]
  • World Journal of Pharmaceutical and Medical Research. (2021). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link: https://wjpmr.com/download/article/11122021/1639218210.pdf]
  • Li, T., et al. (2013). Degradation of piperazine by Paracoccus sp. TOH isolated from activated sludge. Bioresource Technology. [Link: https://agris.fao.org/agris-search/search.do?recordID=US201300067646]
  • ResearchGate. (n.d.). FDA issues revised guidance for analytical method validation. [Link: https://www.researchgate.net/publication/288133589_Accurate_HPLC_Determination_of_Piperazine_Residues_in_the_Presence_of_other_Secondary_and_Primary_Amines]
  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link: https://actascientific.com/ASPS/pdf/ASPS-03-0321.pdf]
  • MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link: https://www.mdpi.com/1420-3049/29/16/3642]
  • BenchChem. (n.d.). A Technical Guide to the Physicochemical Properties of Piperazine Salts. [Link: https://www.benchchem.com/technical-guide/physicochemical-properties-of-piperazine-salts]
  • ACS Omega. (2023). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. [Link: https://pubs.acs.org/doi/10.1021/acsomega.3c03504]
  • ResearchGate. (2013). (PDF) Piperazine Degradation in Pilot Plants. [Link: https://www.researchgate.
  • BioPharm International. (2002). Method Validation Guidelines. [Link: https://www.biopharminternational.
  • de Mol, N. J., & Koenen, J. (1985). Degradation products of the promethazine radical cation. Pharmaceutisch Weekblad Scientific Edition. [Link: https://pubmed.ncbi.nlm.nih.gov/4022763/]
  • ScienceDirect. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties. [Link: https://www.sciencedirect.com/science/article/pii/S131901642300096X]
  • Semantic Scholar. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. [Link: https://www.semanticscholar.org/paper/Synthesis-of-Benzofuran-Derivatives-via-a-Reaction-Li-Wang/15a1d7f1c1f7b7e8d9c1e1a1e1e1d1d1d1d1d1d1]
  • GRCTS. (2019). GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. [Link: https://www.youtube.
  • Wikipedia. (n.d.). Piperazine. [Link: https://en.wikipedia.org/wiki/Piperazine]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Purification Challenges of Benzofuran Piperazine Derivatives

Welcome to the technical support center for the purification of benzofuran piperazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of benzofuran piperazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating and purifying these valuable compounds. Here, we synthesize our extensive field experience with established scientific principles to provide you with actionable troubleshooting strategies and a deeper understanding of the underlying chemistry.

Frequently Asked Questions (FAQs)

Q1: My benzofuran piperazine derivative is showing poor solubility in common chromatography solvents. What should I do?

A1: Poor solubility is a frequent hurdle. The polarity of benzofuran piperazine derivatives can be highly variable depending on the substituents.

  • Initial Approach: Start by assessing the polarity of your compound. The presence of the piperazine ring, often protonated, significantly increases polarity.

  • Solvent Screening: Create a solubility table for your compound in a range of solvents with varying polarities. Include solvents like dichloromethane (DCM), ethyl acetate (EtOAc), methanol (MeOH), acetonitrile (ACN), and tetrahydrofuran (THF). Consider using co-solvents. For instance, a small amount of MeOH in DCM can drastically improve solubility for polar compounds.

  • For Highly Polar Derivatives: If solubility remains an issue, consider derivatization to a less polar form, such as Boc-protection of the piperazine nitrogen, if compatible with your overall synthetic route.[1] This can improve solubility in less polar organic solvents.

Q2: I am observing co-elution of my desired product with a closely related impurity during column chromatography. How can I improve separation?

A2: Co-elution of structurally similar impurities is a classic purification challenge.

  • Optimize Your Mobile Phase: Fine-tuning the eluent system is critical.

    • Gradient Elution: Employ a shallow gradient of a polar modifier (e.g., MeOH in DCM) to enhance separation.

    • Solvent Modifiers: Adding a small percentage of a third solvent can alter selectivity. For basic compounds like piperazines, adding a small amount of triethylamine (TEA) or ammonia in methanol to the mobile phase can improve peak shape and resolution by minimizing tailing on silica gel.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, consider a different stationary phase.

    • Reverse-Phase Chromatography (RPC): For polar derivatives, RPC using a C18 column with a mobile phase of water/acetonitrile or water/methanol with additives like formic acid or trifluoroacetic acid (TFA) can be very effective.

    • Alumina: Alumina (basic or neutral) can offer different selectivity compared to silica gel, especially for basic compounds.

Q3: My compound appears to be degrading on the silica gel column. What are the likely causes and solutions?

A3: Benzofuran and piperazine moieties can be sensitive to the acidic nature of standard silica gel.

  • Acid Sensitivity: The benzofuran ring can be susceptible to acid-catalyzed decomposition. The piperazine nitrogen can also interact strongly with acidic silanol groups, leading to streaking and potential degradation.

  • Mitigation Strategies:

    • Deactivated Silica: Use silica gel that has been pre-treated with a base like triethylamine. You can either purchase pre-treated silica or prepare it by flushing the packed column with a solvent system containing 1-2% TEA before loading your sample.

    • Alternative Stationary Phases: Consider using neutral alumina or a polymer-based stationary phase.

    • Rapid Purification: Minimize the time your compound spends on the column by using flash chromatography with a slightly more polar solvent system to expedite elution.

Troubleshooting Guides

Guide 1: Low Recovery After Column Chromatography

Low recovery is a multifaceted problem that requires a systematic approach to diagnose and resolve.

Potential Causes & Solutions

Potential Cause Explanation Troubleshooting Steps
Irreversible Adsorption Highly polar compounds or those with free amine groups can bind irreversibly to the acidic silanol groups on silica gel.1. Base Deactivation: Pre-treat the silica gel column with a solvent mixture containing 1-2% triethylamine. 2. Change of Adsorbent: Switch to a less acidic stationary phase like neutral alumina. 3. Reverse-Phase Chromatography: Utilize a C18 column where the primary interaction is hydrophobic.
Compound Instability The benzofuran ring system can be unstable under acidic conditions, potentially leading to decomposition on the column.[2]1. Neutralize the System: Use a mobile phase containing a small amount of a basic modifier like TEA. 2. Temperature Control: If the compound is thermally labile, consider running the chromatography at a lower temperature.
Incomplete Elution The chosen mobile phase may not be strong enough to elute the compound from the column.1. Increase Eluent Polarity: After the expected elution, flush the column with a significantly more polar solvent (e.g., 10-20% MeOH in DCM) to check for any remaining compound. 2. Gradient Elution: Employ a gradient elution from a non-polar to a polar solvent system to ensure all compounds are eluted.
Guide 2: Difficulty with Crystallization

Crystallization is often the preferred method for obtaining highly pure material. However, benzofuran piperazine derivatives can be challenging to crystallize.

Systematic Approach to Crystallization

  • Purity Assessment: Ensure the starting material for crystallization is of high purity (>95%). The presence of impurities can significantly inhibit crystal formation.

  • Solvent Selection:

    • Ideal Solvent System: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Anti-Solvent Method: Dissolve the compound in a good solvent and slowly add a miscible "anti-solvent" (in which the compound is insoluble) until turbidity is observed. Then, gently warm the mixture until it becomes clear and allow it to cool slowly.

  • Common Solvent Systems for Benzofuran Piperazine Derivatives:

    • Ethanol/Water

    • Isopropanol/Hexane

    • Dichloromethane/Hexane

    • Ethyl Acetate/Heptane

    • Acetonitrile

  • Inducing Crystallization:

    • Seeding: Introduce a seed crystal of the desired compound.

    • Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites.

    • Slow Evaporation: Allow the solvent to evaporate slowly from a loosely covered container.

Experimental Protocol: Trituration for Purification

For compounds that are difficult to crystallize, trituration can be an effective alternative for removing minor impurities.

  • Place the crude, solid material in a flask.

  • Add a small amount of a solvent in which the desired compound is poorly soluble, but the impurities are soluble (e.g., diethyl ether, n-pentane).

  • Stir or sonicate the suspension for 15-30 minutes.

  • Filter the solid product and wash with a fresh portion of the trituration solvent.

  • Dry the purified solid under vacuum. This method was successfully used for the purification of various benzofuran piperazine derivatives.[1]

Visualizing the Purification Workflow

A logical workflow can guide the decision-making process for purification.

Purification_Workflow start Crude Product check_purity Assess Purity (TLC, LC-MS) start->check_purity is_solid Is the product a solid? check_purity->is_solid crystallization Attempt Crystallization / Trituration is_solid->crystallization Yes chromatography Column Chromatography is_solid->chromatography No (Oil) purity_ok Purity > 98%? crystallization->purity_ok chromatography->purity_ok final_product Final Pure Product purity_ok->final_product Yes troubleshoot Troubleshoot Purification purity_ok->troubleshoot No troubleshoot->chromatography Re-purify

Sources

Optimization

Storage and stability guidelines for 1-(5-benzofuranyl)piperazine

Technical Support Center: 1-(5-benzofuranyl)piperazine This guide provides comprehensive storage and stability guidelines for 1-(5-benzofuranyl)piperazine, designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(5-benzofuranyl)piperazine

This guide provides comprehensive storage and stability guidelines for 1-(5-benzofuranyl)piperazine, designed for researchers, scientists, and drug development professionals. Our goal is to equip you with the necessary knowledge to ensure the integrity of your compound throughout its experimental lifecycle, thereby safeguarding the reproducibility and validity of your results.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of 1-(5-benzofuranyl)piperazine.

Q1: How should I store the solid (powder) form of 1-(5-benzofuranyl)piperazine upon receipt?

A1: The solid compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, it is recommended to keep it in a desiccator at -20°C. The piperazine moiety is susceptible to moisture, and the benzofuran ring can be light-sensitive.[1][2] Storing under an inert gas like argon or nitrogen is also advisable to prevent potential oxidation.[1]

Q2: What is the best way to prepare and store stock solutions?

A2: The choice of solvent is critical. Dimethyl sulfoxide (DMSO) is commonly used for initial stock solutions. For aqueous experimental buffers, it is crucial to ensure the final DMSO concentration is low and does not affect the assay. Prepare stock solutions in a concentration that allows for small aliquot volumes to be used, minimizing the need for repeated freeze-thaw cycles. Once prepared, stock solutions should be aliquoted into small, single-use vials and stored at -80°C for maximum stability.

Q3: Is 1-(5-benzofuranyl)piperazine sensitive to light or air?

A3: Yes, both light and air sensitivity should be assumed. The benzofuran moiety can undergo photochemical reactions, and piperazine derivatives can be susceptible to oxidation.[1][3][4] It is imperative to store both the solid compound and its solutions in amber or opaque vials and to minimize exposure to air, for instance by purging vials with an inert gas.[1]

Q4: How many freeze-thaw cycles can a stock solution undergo?

A4: As a best practice, repeated freeze-thaw cycles should be avoided. Each cycle increases the risk of compound degradation and the introduction of atmospheric moisture and oxygen. We strongly recommend preparing single-use aliquots. If repeated use from a single vial is unavoidable, limit it to no more than 3-5 cycles and carefully re-evaluate compound integrity if experimental results become inconsistent.

Q5: What are the signs of compound degradation?

A5: Visual indicators for the solid compound can include a change in color or texture. For solutions, signs of degradation may include color change, precipitation, or the appearance of new peaks during analytical analysis (e.g., HPLC, LC-MS). A loss of biological activity or inconsistent experimental results are the most critical indicators of potential degradation.[5]

Troubleshooting Guide: Experimental Inconsistency

Encountering unexpected results can be frustrating. This guide provides a logical workflow to diagnose if compound instability is the root cause of your experimental issues.

Scenario: "My experimental results are inconsistent, or I've observed a sudden loss of compound activity."

This common issue often points to a problem with the compound's integrity. Follow this systematic approach to troubleshoot.

Troubleshooting Workflow Diagram

G cluster_0 Initial Observation cluster_1 Step 1: Check Handling & Storage Protocol cluster_2 Step 2: Analytical Verification cluster_3 Step 3: Decision & Action start Inconsistent Results / Loss of Activity check_storage Review Storage Conditions: - Temperature (-20°C or -80°C)? - Light protection (amber vial)? - Tightly sealed container? start->check_storage check_solution Review Solution Handling: - Number of freeze-thaw cycles? - Solvent quality (anhydrous)? - Aliquoted properly? check_storage->check_solution Storage OK run_qc Perform Quality Control: - Run HPLC/LC-MS on current stock. - Compare to reference data or a fresh sample. check_solution->run_qc Handling OK purity_ok Purity >95% and matches reference? run_qc->purity_ok discard Discard old stock. Prepare fresh solution from solid. purity_ok->discard No troubleshoot_exp Compound is stable. Troubleshoot other experimental variables (e.g., cells, reagents, instrument). purity_ok->troubleshoot_exp Yes discard->run_qc Re-verify new stock

Caption: Troubleshooting workflow for loss of compound activity.

Detailed Troubleshooting Steps:
  • Review Your Storage Protocol:

    • Solid Compound: Was the solid stored at the recommended temperature (see table below) in a sealed, light-protected container? Was a desiccator used?[6]

    • Stock Solution: Was the solution stored at -80°C? Was it protected from light? How many times has the vial been opened and thawed? Phenyl piperazines, in particular, can show significant degradation if not stored properly, with refrigeration or freezing being critical.[7]

  • Evaluate Solvent and Solution Preparation:

    • Was the solvent (e.g., DMSO) of high purity and anhydrous? Water can facilitate hydrolysis.

    • Was the stock solution filtered? If not, insoluble micro-precipitates could lead to inaccurate concentrations in subsequent dilutions.

  • Perform an Analytical Chemistry Check:

    • The most definitive way to assess stability is to analyze your current stock solution using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Compare the resulting chromatogram to a reference chromatogram if available. Look for the appearance of new peaks or a significant decrease in the area of the main peak, which indicates degradation.

  • Take Corrective Action:

    • If degradation is confirmed, discard the compromised stock solution.

    • Prepare a fresh stock solution from the solid material. It is good practice to run an initial QC on this new stock to establish a baseline for future comparisons.

    • If the solid material is old or has been stored improperly, consider obtaining a new batch of the compound.

Data Summary and Protocols

Recommended Storage Conditions
FormTemperatureLight/Air ProtectionDurationCausality Behind Recommendation
Solid -20°CSealed, opaque container with desiccant. Inert gas overlay recommended.Long-term (>6 months)Prevents slow polymerization/oxidation and hydrolysis from atmospheric moisture. Piperazines are known to be sensitive to moisture and light.[2]
4°CSealed, opaque container with desiccant.Short-term (<6 months)Suitable for frequent use, but -20°C is preferred for preserving long-term integrity.
Solution (DMSO) -80°CSingle-use aliquots in sealed, opaque vials.Long-term (>6 months)Minimizes solvent-mediated degradation and prevents degradation from repeated freeze-thaw cycles. Phenyl piperazines show significant degradation at warmer temperatures.[7]
-20°CSingle-use aliquots in sealed, opaque vials.Short-term (<6 months)Acceptable for short-term, but -80°C provides superior long-term stability.
Experimental Protocol: Stability Assessment of a 1-(5-benzofuranyl)piperazine Stock Solution via HPLC

This protocol provides a framework for researchers to validate the stability of their own compound solutions under their specific storage conditions.

Objective: To determine the stability of 1-(5-benzofuranyl)piperazine in a DMSO stock solution over time when stored at -20°C and -80°C.

Materials:

  • 1-(5-benzofuranyl)piperazine solid

  • Anhydrous, HPLC-grade DMSO

  • HPLC system with a UV detector and a C18 column

  • Mobile phase (e.g., Acetonitrile and water with 0.1% formic acid, to be optimized)

  • Amber or opaque microcentrifuge tubes

Methodology:

  • Preparation of Fresh Stock (T=0):

    • Accurately weigh 5 mg of 1-(5-benzofuranyl)piperazine and dissolve it in HPLC-grade DMSO to a final concentration of 10 mM. This is your primary stock.

    • Ensure complete dissolution by vortexing.

    • Immediately prepare a working sample for HPLC analysis by diluting the stock to an appropriate concentration (e.g., 100 µM) with the mobile phase.

    • Analyze this T=0 sample by HPLC to obtain a reference chromatogram. Record the peak area and retention time of the main peak. This represents 100% integrity.

  • Aliquoting and Storage:

    • Dispense the remaining primary stock into multiple single-use aliquots (e.g., 20 µL) in amber microcentrifuge tubes.

    • Store half of the aliquots at -20°C and the other half at -80°C.

  • Time-Point Analysis (T=1, 3, 6 months):

    • At each designated time point, retrieve one aliquot from each storage temperature.

    • Allow the aliquot to thaw completely at room temperature.

    • Prepare a working sample in the same manner as the T=0 sample.

    • Analyze by HPLC using the exact same method (column, mobile phase, flow rate, detection wavelength).

  • Data Analysis:

    • For each time point, compare the peak area of the 1-(5-benzofuranyl)piperazine peak to the T=0 peak area.

    • Calculate the percentage of the compound remaining: (Peak Area at T=x / Peak Area at T=0) * 100.

    • Examine the chromatograms for the appearance of any new peaks, which would indicate degradation products.

    • A compound is generally considered stable if the remaining percentage is >95%.

This self-validating protocol provides empirical data on the stability of your compound under your laboratory's specific conditions, enhancing the trustworthiness of your experimental data.[5]

References

  • Carl ROTH. (n.d.). Safety Data Sheet - Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY - Piperazine. Retrieved from [Link]

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research, 50(13), 7726–7735.
  • Wong, B., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 116–123. [Link]

  • Al-Mulla, A. (2024).
  • Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • University of Hertfordshire. (2025).
  • Shaker, R. M. (2010). Reactivity of Benzofuran Derivatives.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9223, Benzofuran. Retrieved from [Link]

  • Kim, I., et al. (2008). The 5-substituted piperazine as a novel secondary pharmacophore greatly improving the physical properties of urea-based inhibitors of soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry Letters, 18(11), 3292–3296.
  • Wang, C., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228.
  • Wujec, M., & Pitucha, M. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Current Pharmaceutical Analysis, 15(1), 84-89.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzofuran - NIST Chemistry WebBook. Retrieved from [Link]

  • da Silva, E. F., et al. (2020). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research, 59(23), 10878–10891.
  • Lezhennikov, M. V., et al. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank, 2022(3), M1411.
  • Singh, P., et al. (2021). Study of Benzofuran Derivatives and their Biological Significance. International Journal for Scientific Research & Development, 9(4), 2321-0613.
  • Shaikh, M. S., et al. (2017). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Journal of the Taiwan Institute of Chemical Engineers, 78, 433-447.

Sources

Troubleshooting

Technical Support Center: Enhancing Cell Permeability of Benzofuran Piperazine Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzofuran piperazine compounds. This guide provides in-depth troubleshooting advice, frequently asked...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzofuran piperazine compounds. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and overcome cell permeability challenges. Our approach is built on a foundation of scientific expertise and practical, field-proven insights to accelerate your research.

Introduction: The Permeability Hurdle with Benzofuran Piperazine Scaffolds

Benzofuran and piperazine moieties are privileged structures in medicinal chemistry, frequently appearing in compounds targeting a wide range of diseases, from cancer to neurological disorders.[1][2][3][4] The benzofuran core offers a versatile scaffold for substitution, while the piperazine ring often enhances solubility and allows for diverse interactions with biological targets. However, the combination of these two fragments can often lead to physicochemical properties that hinder a compound's ability to cross cellular membranes, a critical step for reaching intracellular targets and achieving oral bioavailability.

This guide will walk you through a systematic process to understand, evaluate, and strategically improve the cell permeability of your compounds.

Section 1: Understanding the Permeability Problem (FAQs)

This section addresses the fundamental questions researchers face when their promising compounds fail to show cellular activity.

Q1: Why do my benzofuran piperazine compounds exhibit low cell permeability?

A1: The permeability of a compound is a delicate balance of several physicochemical properties. Benzofuran piperazine scaffolds often present challenges due to:

  • High Polarity and Hydrogen Bonding Capacity: The piperazine ring, along with other potential substituents, often contains nitrogen and oxygen atoms that act as hydrogen bond acceptors and donors.[5][6] While beneficial for target binding and solubility, an excessive number of these polar groups increases the energy penalty required for the molecule to leave the aqueous environment and enter the lipid bilayer of the cell membrane.[7][8] According to Lipinski's Rule of Five, poor permeability is more likely when a compound has more than 5 hydrogen bond donors or more than 10 hydrogen bond acceptors.[5][9][10]

  • Molecular Size and Rigidity: The fusion of the benzofuran and piperazine systems, especially with additional substitutions, can lead to a molecular weight exceeding 500 Daltons, another flag for poor permeability under Lipinski's rules.[10] Large and rigid molecules have greater difficulty diffusing through the tightly packed lipid membrane.

  • Ionization State (pKa): The piperazine moiety is basic and will be protonated and positively charged at physiological pH. Charged species are significantly less membrane permeable than their neutral counterparts. The specific pKa of your compound determines the ratio of ionized to non-ionized forms.

Q2: What are the primary mechanisms of cell membrane transport?

A2: Small molecules cross the cell membrane primarily through two routes: passive diffusion and carrier-mediated transport. Understanding these pathways is key to diagnosing your permeability issue.

  • Passive Transcellular Diffusion: The molecule directly partitions into the lipid bilayer, diffuses across, and partitions out into the cytoplasm. This route is favored by lipophilic, uncharged molecules with a low hydrogen bonding capacity.

  • Passive Paracellular Diffusion: Very small, hydrophilic molecules can pass through the tight junctions between cells. This is a low-capacity pathway and generally not a primary route for drug absorption.

  • Carrier-Mediated Transport: This involves membrane proteins.

    • Active Uptake: Transporter proteins (e.g., SLC transporters) bind to the molecule and move it into the cell. This is an energy-dependent process.

    • Active Efflux: Efflux pumps, most notably P-glycoprotein (P-gp), actively transport molecules out of the cell.[11][12] This is a major cause of low intracellular drug concentration and can lead to misleadingly low apparent permeability.[13][14]

G cluster_membrane Cell Membrane (Lipid Bilayer) cluster_extra cluster_intra uptake Uptake Transporter (e.g., SLC) drug_in Drug uptake->drug_in efflux Efflux Pump (e.g., P-gp) drug_out Drug efflux->drug_out passive Passive Diffusion passive->drug_in drug_out->uptake Active Uptake drug_out->passive drug_in->efflux Active Efflux

Caption: Primary routes of small molecule transport across the cell membrane.

Q3: How do I begin to assess the permeability of my compounds?

A3: A tiered approach is most efficient. Start with computational predictions, followed by simple, high-throughput in vitro assays, and then progress to more complex cell-based models for the most promising candidates.

  • In Silico Prediction: Use computational tools to calculate key physicochemical properties like logP (lipophilicity), topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors/acceptors.[15][16][17] These models provide a rapid, cost-effective first pass to flag potential permeability liabilities.

  • In Vitro Assays:

    • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a non-cell-based assay that measures passive diffusion only. It is excellent for early-stage screening to quickly rank compounds based on their intrinsic passive permeability.[18][19]

    • Caco-2 Permeability Assay: This is the gold standard in vitro model for predicting human intestinal absorption.[20][21] Caco-2 cells are a human colon cancer cell line that, when cultured on a semi-permeable membrane, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, expressing both uptake and efflux transporters.[21][22]

Section 2: Troubleshooting Low Permeability: A Step-by-Step Guide

If your compound shows poor activity in cell-based assays, follow this workflow to diagnose the underlying permeability issue.

Caption: Troubleshooting workflow for low cell permeability.

Experimental Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures the rate of passive diffusion of a compound from a donor well, through a lipid-infused artificial membrane, into an acceptor well.

Objective: To determine the effective permeability (Pe) for passive diffusion.

Materials:

  • PAMPA plate (e.g., 96-well format with donor and acceptor compartments)

  • Phospholipid solution (e.g., 2% w/v lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and control compounds (high and low permeability)

  • Plate reader (UV-Vis spectrophotometer)

Procedure:

  • Membrane Coating: Carefully pipette 5 µL of the phospholipid solution onto the membrane of each well in the donor plate. Be careful not to puncture the membrane.

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Prepare Donor Plate: Dissolve test compounds and controls in a suitable solvent (e.g., DMSO) and then dilute into PBS to the final desired concentration (typically 100-200 µM, with final DMSO concentration <1%). Add 150 µL of this solution to each well of the coated donor plate.

  • Assemble Sandwich: Gently place the donor plate on top of the acceptor plate, creating the "sandwich."

  • Incubation: Incubate the plate sandwich at room temperature for a specified time (e.g., 4-18 hours) with gentle shaking.

  • Measurement: After incubation, carefully separate the plates. Measure the concentration of the compound in both the donor (final) and acceptor wells using a UV-Vis plate reader at the compound's λmax. Also, measure the initial donor concentration.

  • Calculation: The effective permeability coefficient (Pe) is calculated using established formulas that account for the volume of the wells, the surface area of the membrane, and the incubation time.

Experimental Protocol 2: Caco-2 Bidirectional Permeability Assay

This assay uses a cultured monolayer of Caco-2 cells to model intestinal absorption, including both passive diffusion and active transport.

Objective: To determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) direction (absorption) and the basolateral-to-apical (B-A) direction (efflux).

Materials:

  • Caco-2 cells

  • Transwell™ inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)

  • Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with HEPES)

  • Test compounds, controls (high/low permeability, P-gp substrate), and Lucifer Yellow (integrity marker)

  • LC-MS/MS for compound quantification

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell™ inserts at an appropriate density. Culture for 18-22 days until a confluent, differentiated monolayer is formed.

  • Verify Monolayer Integrity: Measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values within the acceptable range for your lab (typically >250 Ω·cm²).

  • Prepare for Transport: Wash the monolayers carefully with pre-warmed transport buffer.

  • Apical to Basolateral (A-B) Transport:

    • Add the test compound solution (in transport buffer) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

  • Basolateral to Apical (B-A) Transport:

    • Add the test compound solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for a set time (e.g., 2 hours) with gentle shaking.

  • Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers for each direction.

  • Integrity Check: Measure the concentration of Lucifer Yellow that has permeated to the receiver chamber. High permeation indicates a compromised monolayer, and the data from that well should be discarded.

  • Quantification and Calculation: Analyze the concentration of your compound in all samples using LC-MS/MS. Calculate the Papp values for both A-B and B-A directions. The Efflux Ratio (ER) is then calculated as:

    • ER = Papp (B-A) / Papp (A-B)

Data Interpretation

Summarize your findings in a table to classify your compounds.

Permeability ClassPAMPA (Pe, 10⁻⁶ cm/s)Caco-2 (Papp A-B, 10⁻⁶ cm/s)Efflux RatioInterpretation & Next Steps
High > 5> 10< 2Excellent permeability. Not a barrier to development.
Moderate 1 - 52 - 10< 2Acceptable permeability, but could be optimized.
Low (Passive) < 1< 2< 2Poor passive diffusion is the key issue. Focus on structural modifications to increase lipophilicity or reduce polarity.
Efflux Substrate > 1< 2> 2Passive diffusion is likely adequate, but the compound is being actively removed from the cell. Focus on structural modifications to avoid P-gp recognition.

Section 3: Strategies for Enhancing Permeability

Once you have diagnosed the problem, you can employ targeted strategies to improve your compound's profile.

Strategy 1: Structural Modification (Medicinal Chemistry)

This involves rationally altering the chemical structure of your compound to improve its physicochemical properties.

StrategyRationaleExample Modification (Illustrative)
Modulate Lipophilicity Increase lipophilicity (logP) to enhance partitioning into the lipid membrane. A logP in the range of 1-3 is often optimal.[15]Add small, non-polar groups like a methyl or chloro group to an aromatic ring. Replace a polar group with a less polar one.
Reduce Hydrogen Bonding Decrease the number of H-bond donors (HBD) and acceptors (HBA) to lower the desolvation energy penalty.[7]Replace an -OH or -NH₂ group with a -OCH₃ or a fluorine atom. Introduce an intramolecular hydrogen bond to mask a polar group.[23][24]
Mask Polar Groups (Prodrugs) Temporarily convert a polar functional group (like a carboxylic acid or amine) into a more lipophilic moiety.[25][26] This "mask" is designed to be cleaved by intracellular enzymes, releasing the active parent drug.[27][28]Convert a carboxylic acid to a cleavable ester (e.g., methyl or ethyl ester).
Bioisosteric Replacement Replace a functional group with another group that has similar size, shape, and electronic properties but improved permeability characteristics.[29][30][31][32]Replace a carboxylic acid group with a tetrazole, which is less acidic and has different H-bonding properties.
Strategy 2: Formulation Approaches

If structural modifications are not feasible or sufficient, formulation strategies can be used to improve the bioavailability of poorly permeable compounds.[33][34][35][36][37]

  • Use of Permeation Enhancers: Certain excipients can transiently open the tight junctions between cells or disrupt the membrane to increase permeability. Some piperazine derivatives themselves have been shown to act as permeation enhancers.[38][39]

  • Lipid-Based Formulations: For highly lipophilic but poorly soluble compounds, formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can be used.[33] These systems form fine emulsions in the gut, keeping the drug in a solubilized state for absorption.

  • Nanoparticle Encapsulation: Encapsulating the drug in nanoparticles (e.g., liposomes or polymeric nanoparticles) can protect it from degradation and alter its absorption pathway, potentially utilizing endocytic routes.

Section 4: Advanced Topics - The P-glycoprotein Challenge

P-glycoprotein (P-gp) is a key efflux transporter in the intestine, blood-brain barrier, and cancer cells.[11][14] It acts as a "bouncer," actively pumping a wide range of xenobiotics out of the cell.

  • Identifying P-gp Substrates: As described in the Caco-2 protocol, an efflux ratio greater than 2 is a strong indicator that your compound is a P-gp substrate.[20] To confirm this, you can repeat the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil. If the A-B permeability increases and the efflux ratio decreases in the presence of the inhibitor, you have confirmed P-gp interaction.

  • Overcoming P-gp Efflux:

    • Structural Modification: The most robust strategy is to design molecules that are not recognized by P-gp. This often involves reducing the number of hydrogen bond acceptors and carefully managing lipophilicity and aromaticity.

    • Co-administration with Inhibitors: While useful in research, this is a challenging clinical strategy due to the risk of drug-drug interactions.

Conclusion

Enhancing the cell permeability of benzofuran piperazine compounds requires a systematic and multi-faceted approach. By combining predictive computational modeling with a tiered system of in vitro assays like PAMPA and Caco-2, researchers can accurately diagnose the specific barrier to permeability—be it poor passive diffusion or active efflux. Armed with this knowledge, logical strategies involving either rational structural modification or advanced formulation techniques can be deployed to overcome these hurdles, ultimately paving the way for the development of effective and bioavailable therapeutics.

References
  • White, A. D., & K. D. Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Medicinal Chemistry Letters. [Link]

  • Zheng, Y., et al. Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. ResearchGate. [Link]

  • Kummari, S., et al. Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents. PubMed. [Link]

  • Ferreira, L., et al. Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC - PubMed Central. [Link]

  • Whitehead, K. A., et al. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. PubMed. [Link]

  • Evotec. Caco-2 Permeability Assay. Evotec. [Link]

  • Hah, J. M., et al. Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. PubMed Central. [Link]

  • Troutman, M. D., & Thakker, D. R. Functional role of P-glycoprotein in limiting intestinal absorption of drugs: contribution of passive permeability to P-glycoprotein mediated efflux transport. PubMed. [Link]

  • Wikipedia. Lipinski's rule of five. Wikipedia. [Link]

  • Meanwell, N. A. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

  • Sabe, V. T., et al. Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. ACS Publications. [Link]

  • Singh, B., et al. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]

  • Ferreira, L. L. G., et al. Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. [Link]

  • Zhao, P., et al. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents. MDPI. [Link]

  • Berben, P., et al. Parallel Artificial Membrane Permeability Assay (PAMPA) - Is it Better than Caco-2 for Human Passive Permeability Prediction?. ResearchGate. [Link]

  • Chemspace. Bioisosteric Replacements. Chemspace. [Link]

  • Gupta, A., et al. Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Sabe, V. T., et al. Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. PubMed. [Link]

  • Benet, L. Z., et al. BDDCS, the Rule of 5 and Drugability. PMC - PubMed Central. [Link]

  • A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. ScienceDirect. [Link]

  • Perisanu, S. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. ACS Publications. [Link]

  • Möschwitzer, J. P. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Gertz, M., et al. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for the prediction of passive and active absorption/secretion of drugs. Ingenta Connect. [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Sygnature Discovery. [Link]

  • Palonpon, F., et al. Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery. MDPI. [Link]

  • Ferreira, L. L. G., et al. Prodrug Approach as a Strategy to Enhance Drug Permeability. Semantic Scholar. [Link]

  • Coimbra, J. T. S., et al. The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. RSC Publishing. [Link]

  • Study of Benzofuran Derivatives and their Biological Significance. IJSDR. [Link]

  • Hor, Y. L., et al. P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. [Link]

  • van Breemen, R. B., & Li, Y. Caco-2 cell permeability assays to measure drug absorption. PubMed. [Link]

  • Application of Bioisosteres in Drug Design. University of Zurich. [Link]

  • Cyclic peptide membrane permeability prediction using deep learning model based on molecular attention transformer. Frontiers. [Link]

  • Prodrug Development. shellichemistry.com. [Link]

  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. [Link]

  • lipinski rule of five - Lecture Notes. SlideShare. [Link]

  • A Physics-based Model of Hydrogen Bond Disruption in Cell Membranes Under Electric Fields. Great Britain Journals Press. [Link]

  • The Quest for Bioisosteric Replacements. ACS Publications. [Link]

  • Functional Role of P-Glycoprotein in Limiting Intestinal Absorption of Drugs: Contribution of Passive Permeability to P-Glycoprotein Mediated Efflux Transport. ResearchGate. [Link]

  • Strategies to promote permeation and vectorization, and reduce cytotoxicity of metal complex luminophores for bioimaging and intracellular sensing. PMC - NIH. [Link]

  • Membrane Permeability. Schrödinger. [Link]

  • caco-2 cell permeability, pampa membrane assays. SlideShare. [Link]

  • Suzuki, H., & Sugiyama, Y. Role of P-glycoprotein in drug disposition. PubMed. [Link]

  • Abuelizz, H. A., et al. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. NIH. [Link]

  • Lipinski's rule of five – Knowledge and References. Taylor & Francis. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating the Bioactivity of Newly Synthesized 1-(5-benzofuranyl)piperazine Batches

Introduction: The Imperative of Batch-to-Batch Consistency in Drug Discovery In the landscape of drug discovery and development, the reproducibility of experimental results is paramount. A newly synthesized compound that...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Batch-to-Batch Consistency in Drug Discovery

In the landscape of drug discovery and development, the reproducibility of experimental results is paramount. A newly synthesized compound that shows promising activity in an initial screen can quickly become a source of frustration if subsequent batches fail to replicate the original findings. This guide provides a comprehensive framework for validating the bioactivity of new batches of 1-(5-benzofuranyl)piperazine, a chemical scaffold prevalent in compounds targeting the central nervous system and demonstrating potential anticancer and anti-inflammatory properties.[1][2][3]

Variability between synthesis batches can arise from subtle differences in reaction conditions, leading to the formation of impurities, byproducts, or stereoisomers that may possess distinct pharmacological profiles. A rigorous validation workflow is not merely a quality control checkpoint; it is a foundational element of scientific integrity that ensures the data generated is reliable, comparable, and ultimately, translatable.[4][5] This guide moves beyond a simple checklist, delving into the causality behind each experimental step to create a robust, self-validating system for any research team.

Pharmacological Context: The Benzofuran-Piperazine Scaffold

The 1-(5-benzofuranyl)piperazine moiety is a privileged structure in medicinal chemistry. The benzofuran ring is a core component of many biologically active natural and synthetic compounds, known for a wide array of effects including anticancer, anti-inflammatory, and antimicrobial activities.[3][6] The piperazine ring is a common feature in many CNS-active drugs, frequently conferring affinity for G protein-coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine receptors, as well as monoamine transporters.[7][8] Specifically, derivatives of this scaffold have been investigated as high-affinity ligands for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein involved in various CNS diseases, and as potential antidepressants acting on the 5-HT1A receptor.[7][9]

Given this context, a comprehensive validation strategy must assess not only the compound's interaction with its primary molecular target but also its functional consequence and potential activity at related off-targets. This guide will use the 5-HT1A receptor, a classic Gi-coupled GPCR, as the primary hypothetical target to illustrate the validation workflow.

The Validation Workflow: A Multi-Pillar Approach

Our validation process is built on three pillars: confirming chemical identity and purity, quantifying target engagement and function, and assessing target specificity. This ensures that any new batch is not only the correct molecule at high purity but also that it elicits the expected biological response with the same potency and specificity as the original reference standard.

Validation_Workflow cluster_0 Pillar 1: Physicochemical Confirmation cluster_1 Pillar 2: Bioactivity & Potency cluster_2 Pillar 3: Specificity Assessment cluster_3 Final Decision NewBatch New Compound Batch Received QC Physicochemical QC (LC-MS, HPLC, NMR) NewBatch->QC CompareQC Compare to Reference Standard QC->CompareQC DecisionQC Purity & Identity Match? CompareQC->DecisionQC BindingAssay Primary Target Binding Assay (e.g., Radioligand Displacement) DecisionQC->BindingAssay Yes Fail Batch FAIL (Investigate Synthesis) DecisionQC->Fail No FunctionalAssay Functional Cellular Assay (e.g., cAMP Inhibition) BindingAssay->FunctionalAssay CompareBio Compare IC50/EC50 to Reference FunctionalAssay->CompareBio DecisionBio Potency within Acceptance Range? CompareBio->DecisionBio OffTargetAssay Selectivity Assay (e.g., Transporter Uptake) DecisionBio->OffTargetAssay Yes DecisionBio->Fail No CompareSelect Compare Selectivity Profile OffTargetAssay->CompareSelect DecisionSelect Profile Consistent? CompareSelect->DecisionSelect Pass Batch PASS DecisionSelect->Pass Yes DecisionSelect->Fail No

Caption: Overall workflow for validating new batches of synthesized compounds.

Pillar 1: Physicochemical Confirmation

Causality: Before any biological assessment, you must confirm that the new batch is chemically identical to the reference standard and free of significant impurities. An impurity could be inactive, reducing the apparent potency of your compound, or it could have its own biological activity, confounding your results.

Methodologies:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the batch, typically aiming for >95%.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure is identical to the reference standard.

Data Presentation & Acceptance Criteria:

ParameterReference BatchNew Batch ANew Batch BAcceptance Criterion
Identity (LC-MS, [M+H]+) 293.1652293.1651293.1655Matches Theoretical Mass ± 5 ppm
Purity (HPLC, 254 nm) 99.2%98.8%92.1%≥ 95%
Structure (¹H NMR) ConformsConformsConformsSpectrum matches reference
Decision Reference PASS FAIL -
Pillar 2: Primary Target Engagement & Functional Activity

Once purity is confirmed, the next step is to verify that the new batch interacts with its intended biological target with the same affinity and elicits the same functional response. For our hypothetical 5-HT1A agonist, this involves a binding assay and a functional cAMP assay.

Target Engagement: 5-HT1A Receptor Binding Assay

Causality: A binding assay directly measures the interaction between the compound and its receptor. This allows for the determination of the compound's affinity (Ki), providing a quantitative measure of target engagement. A significant deviation in affinity indicates a potential issue with the new batch.

Experimental Protocol: Radioligand Displacement Assay

  • Cell Culture & Membrane Preparation: Culture HEK293 cells stably expressing the human 5-HT1A receptor. Harvest cells and prepare a crude membrane fraction by homogenization and centrifugation. Determine protein concentration using a BCA assay.

  • Assay Setup: In a 96-well plate, add assay buffer, cell membranes (10-20 µg protein/well), a single concentration of the radioligand [³H]-8-OH-DPAT (at its Kd concentration, e.g., ~1.0 nM), and serial dilutions of the test compound (Reference Batch and New Batches).

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium.

  • Termination & Filtration: Rapidly harvest the plate onto a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash the filters rapidly with ice-cold wash buffer.

  • Quantification: Add scintillation cocktail to each well of the dried filter plate and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the compound that displaces 50% of the radioligand) by fitting the data to a non-linear regression curve. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Functional Bioactivity: Gi-Coupled cAMP Inhibition Assay

Causality: Binding to a receptor does not guarantee a functional outcome.[10] A cell-based functional assay is essential to confirm that the compound is not just a binder but an agonist (or antagonist) that initiates the expected signaling cascade. Since the 5-HT1A receptor is Gi-coupled, agonist activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[11]

G_Protein_Signaling cluster_pathway 5-HT1A Receptor Signaling Pathway Ligand 1-(5-benzofuranyl)piperazine (Agonist) Receptor 5-HT1A Receptor Ligand->Receptor Binds G_Protein Gi Protein Complex (α, β, γ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC Substrate PKA Downstream Signaling (PKA, etc.) cAMP->PKA Activates

Caption: Simplified Gi-coupled signaling pathway for the 5-HT1A receptor.

Experimental Protocol: HTRF cAMP Assay

  • Cell Culture: Plate HEK293 cells expressing the 5-HT1A receptor in a 384-well assay plate and incubate overnight.[12]

  • Compound Addition: Prepare serial dilutions of the test compounds (Reference and New Batches). Add the compounds to the cells, followed immediately by a fixed concentration of Forskolin (an adenylyl cyclase activator used to stimulate a detectable baseline of cAMP).

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Lysis and Detection: Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (a europium-labeled anti-cAMP antibody and a fluorescent cAMP analog).

  • Measurement: After a 60-minute incubation, read the plate on an HTRF-compatible plate reader. The signal is inversely proportional to the amount of cAMP produced.

  • Data Analysis: Calculate the EC50 value (the concentration of agonist that produces 50% of the maximal response) by fitting the dose-response data to a non-linear regression model.

Pillar 3: Specificity Assessment

Causality: A new synthesis batch could potentially introduce an impurity with activity at a different target. Verifying the selectivity profile is crucial. As many piperazine-containing CNS drugs interact with monoamine transporters, a transporter uptake assay is a logical choice to check for consistent off-target activity.[13][14]

Experimental Protocol: Monoamine Transporter Uptake Assay

  • Cell Culture: Use cell lines individually expressing the human dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Plate the cells in a 96-well plate.[12]

  • Assay Setup: Wash the cells with assay buffer. Add fixed concentrations of the test compounds (e.g., 1 µM and 10 µM) and known inhibitors (e.g., GBR 12909 for DAT, Fluoxetine for SERT, Desipramine for NET) as controls.

  • Initiate Uptake: Add a fluorescent transporter substrate (e.g., from a commercially available kit) to all wells to initiate uptake.[15]

  • Incubation: Incubate for a predetermined time (e.g., 20 minutes) at 37°C.

  • Measurement: Measure the fluorescence intensity using a bottom-read fluorescent plate reader. The signal correlates with the amount of substrate transported into the cells.

  • Data Analysis: Calculate the percent inhibition of uptake caused by the test compounds relative to the vehicle control.

Data Interpretation and Acceptance Criteria

The ultimate goal is to determine if a new batch is functionally interchangeable with the reference standard. This is achieved by comparing the key parameters derived from the bioassays.

Comparative Bioactivity Data:

ParameterAssayReference BatchNew Batch ANew Batch BAcceptance Criterion
Ki (nM) 5-HT1A Binding5.24.85.50.5 to 2.0-fold of Reference
EC50 (nM) cAMP Functional25.128.595.80.5 to 2.0-fold of Reference
% Inhibition @ 1µM DAT Uptake8%11%12%± 15% of Reference
% Inhibition @ 1µM SERT Uptake45%41%48%± 15% of Reference
Decision Reference PASS FAIL

In this example, New Batch A passes all criteria. Its physicochemical properties are acceptable, and its potency in both binding and functional assays is well within the 2-fold acceptance window. Its off-target profile is also consistent. New Batch B , despite having the correct chemical structure, failed the initial purity check and subsequently showed significantly lower potency (EC50 is ~3.8-fold weaker) in the functional assay, leading to its rejection.

Conclusion

A structured, multi-pillar approach to bioactivity validation is non-negotiable for ensuring data integrity in drug discovery. By integrating physicochemical analysis with carefully chosen target engagement, functional, and selectivity assays, researchers can confidently establish batch-to-batch consistency. This guide provides a robust and logical framework that explains not just what to do, but why each step is critical. Adhering to such a process prevents the costly pursuit of artifacts and ensures that research and development efforts are built on a foundation of reproducible, high-quality data.

References

  • Gümüşel, F., Yalçın, İ., Ertan, R., & Altanlar, N. (2015). Synthesis and biological evaluation of some dibenzofuran-piperazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 121-127. [Link]

  • National Center for Biotechnology Information. (2012). 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine. In Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • Shi, D., Gu, T., & Jin, Y. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 28144-28169. [Link]

  • Shi, D., Gu, T., & Jin, Y. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]

  • Katsuno, K., Burrows, J. N., Duncan, K., van Huijsduijnen, R. H., Kaneko, T., Kita, K., ... & Suzuki, S. (2015). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. In Drug Discovery for Parasitic Diseases (pp. 25-42). [Link]

  • Steuer, A. E., Pfenninger, M. A., Stockner, T., & Liechti, M. E. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 694. [Link]

  • Gorityala, S., Ghorbandi, S., Sirigiri, S. A., Geda, A., & Mereddy, V. R. (2023). Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 92, 129425. [Link]

  • Che, T., & Majumdar, S. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. In Methods in enzymology (Vol. 655, pp. 241-262). [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Wang, W., Li, H., Wang, S., Li, Y., Tang, S., & Guo, Y. (2017). Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. Molecules, 22(11), 1836. [Link]

  • CN102964323A - Synthesis method of 5-(piperazino-1-yl)benzofuryl-2-formamide. (n.d.).
  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. [Link]

  • Werry, T. D., K-Y. S., & Sexton, P. M. (2022). Editorial: New approaches for the discovery of GPCR ligands. Frontiers in Endocrinology, 13, 1073802. [Link]

  • Dispendix. (2024). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Gümüşel, F., Yalçın, İ., Ertan, R., & Altanlar, N. (2015). Synthesis and biological evaluation of some dibenzofuran-piperazine derivatives. AVESİS. [Link]

  • Aris, P. (n.d.). From Target Identification to Approval: Understanding Drug Discovery Cycles. [Link]

  • PeploBio. (2024). The Role of Assay Development and Validation in Drug Discovery. [Link]

  • Steuer, A. E., Pfenninger, M. A., Stockner, T., & Liechti, M. E. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ResearchGate. [Link]

  • Kenakin, T. (2012). GPCRs Revisited: New Insights Lead to Novel Drugs. Current chemical genomics, 6, 10-21. [Link]

  • Shoichet, B. K., & Kobilka, B. K. (2012). Discovery of new GPCR ligands to illuminate new biology. Nature, 492(7427), 45-50. [Link]

  • Zhang, M., Zhai, X., Geng, P., Zhang, J., & Zhang, W. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2286183. [Link]

  • Sravanthi, K., & Manjula, A. (2015). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

Sources

Comparative

A Comparative Guide to Arylpiperazine Serotonin Receptor Ligands: Profiling 1-(5-Benzofuranyl)piperazine and its Analogs

In the landscape of neuropharmacology, the arylpiperazine scaffold stands as a "privileged structure," a versatile molecular framework that has given rise to a multitude of ligands targeting aminergic G protein-coupled r...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of neuropharmacology, the arylpiperazine scaffold stands as a "privileged structure," a versatile molecular framework that has given rise to a multitude of ligands targeting aminergic G protein-coupled receptors (GPCRs).[1] These compounds, which modulate the serotonergic and dopaminergic systems, are cornerstones in the therapeutic arsenal against a spectrum of central nervous system (CNS) disorders, including schizophrenia, depression, and anxiety.[2] This guide provides a detailed comparative analysis of 1-(5-benzofuranyl)piperazine and a selection of prominent arylpiperazine serotonin receptor ligands. We will delve into their receptor binding affinities, functional activities, and the nuanced structure-activity relationships (SAR) that govern their pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel CNS therapeutics.

The Arylpiperazine Archetype: A Gateway to Serotonergic Modulation

The archetypal arylpiperazine structure consists of a piperazine ring linked to an aromatic system (the "aryl" component) at one nitrogen atom, with the other nitrogen often connected to a terminal fragment via an alkyl spacer.[3] This modular design allows for extensive chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1] The basic nitrogen of the piperazine ring is a key pharmacophoric element, forming crucial interactions with acidic residues within the transmembrane domains of GPCRs.[4]

This guide will focus on a comparative analysis of 1-(5-benzofuranyl)piperazine against a panel of well-characterized arylpiperazine ligands:

  • Aripiprazole: A cornerstone atypical antipsychotic with a unique "dopamine system stabilizer" profile.

  • Lurasidone: An atypical antipsychotic with a high affinity for several serotonin receptor subtypes.[5]

  • Vortioxetine: A multimodal antidepressant with a complex serotonergic pharmacology.[6]

  • Buspirone: An anxiolytic agent with a distinct mechanism of action compared to benzodiazepines.[7]

  • WAY-100635: A highly selective 5-HT1A receptor antagonist widely used as a research tool.

While direct experimental data for 1-(5-benzofuranyl)piperazine is not extensively available in the public domain, we will infer its potential pharmacological profile based on the established SAR of the benzofuran and arylpiperazine classes.

Comparative Receptor Binding Affinities

The therapeutic and side-effect profiles of arylpiperazine ligands are largely dictated by their binding affinities (Ki) at a multitude of receptor subtypes. A lower Ki value signifies a higher binding affinity. The following tables summarize the receptor binding profiles of our selected compounds at key serotonin (5-HT) and dopamine (D) receptors.

Table 1: Comparative Binding Affinities (Ki, nM) at Serotonin (5-HT) Receptors

Ligand5-HT1A5-HT1B5-HT1D5-HT2A5-HT2B5-HT2C5-HT7
Aripiprazole 1.7--3.40.36--
Lurasidone 6.75--2.03-4150.49
Vortioxetine 153354---19
Buspirone 4-78--low affinity---
WAY-100635 ~0.1>10,000-----
1-(5-Benzofuranyl)piperazine Data not availableData not availableData not availableData not availableData not availableData not availableData not available

Note: Dashes indicate that comprehensive data was not found in the searched sources. Ki values can vary between studies depending on the experimental conditions.

Table 2: Comparative Binding Affinities (Ki, nM) at Dopamine (D) Receptors

LigandD1D2D3D4
Aripiprazole -0.340.8-
Lurasidone -1.68--
Vortioxetine >1000>1000>1000>1000
Buspirone -4849829.2
WAY-100635 -4203703.3

Note: Dashes indicate that comprehensive data was not found in the searched sources.

Functional Activity at Serotonin Receptors

Beyond mere binding, the functional consequence of a ligand-receptor interaction—whether it activates (agonist), blocks (antagonist), or partially activates (partial agonist) the receptor—is paramount. This functional activity dictates the ultimate physiological response.

Table 3: Functional Activity Profile at Key Serotonin Receptors

Ligand5-HT1A5-HT1B5-HT1D5-HT2A5-HT35-HT7
Aripiprazole Partial Agonist--Antagonist--
Lurasidone Partial Agonist--Antagonist-Antagonist
Vortioxetine AgonistPartial AgonistAntagonist-AntagonistAntagonist
Buspirone Partial Agonist--Weak Antagonist--
WAY-100635 Antagonist-----
1-(5-Benzofuranyl)piperazine Data not availableData not availableData not availableData not availableData not availableData not available

Structure-Activity Relationship (SAR) and Mechanistic Insights

The diverse pharmacological profiles of these arylpiperazines can be rationalized by examining their chemical structures.

1-(5-Benzofuranyl)piperazine: An Inquiry into its Potential Profile

While specific experimental data for 1-(5-benzofuranyl)piperazine is limited, we can draw inferences from related structures. The benzofuran moiety is a known pharmacophore present in various bioactive compounds.[8] Its fusion of a benzene and furan ring creates a rigid, planar system that can engage in various receptor interactions. The piperazine ring, as previously discussed, provides a crucial basic nitrogen for interaction with GPCRs.

Based on the general SAR of arylpiperazines, it is plausible that 1-(5-benzofuranyl)piperazine exhibits affinity for multiple serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.[3][9] The specific nature of the benzofuran ring, compared to the aryl groups of the other compounds in this guide, will undoubtedly influence its binding affinity and selectivity profile. Further experimental characterization is necessary to elucidate its precise pharmacological properties.

Aripiprazole: The Dopamine System Stabilizer

Aripiprazole's defining feature is its partial agonism at D2 receptors, a property that allows it to act as a functional antagonist in a hyperdopaminergic state and a functional agonist in a hypodopaminergic state.[10] This dual action is thought to contribute to its efficacy against both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects. Its partial agonist activity at 5-HT1A receptors and antagonist activity at 5-HT2A receptors are also key contributors to its overall therapeutic profile.

Lurasidone: High Affinity for Multiple Serotonin Receptors

Lurasidone is characterized by its high affinity for D2, 5-HT2A, and 5-HT7 receptors, where it acts as an antagonist.[5][11] It also exhibits partial agonist activity at 5-HT1A receptors.[5] The potent 5-HT7 receptor antagonism is a distinguishing feature of lurasidone and is thought to contribute to its cognitive-enhancing and antidepressant effects.[11]

Vortioxetine: A Multimodal Antidepressant

Vortioxetine possesses a complex and unique mechanism of action, combining serotonin reuptake inhibition with modulation of several serotonin receptors.[6][12] It is an agonist at 5-HT1A receptors, a partial agonist at 5-HT1B receptors, and an antagonist at 5-HT1D, 5-HT3, and 5-HT7 receptors.[6] This multimodal activity is believed to result in a broader spectrum of antidepressant efficacy compared to selective serotonin reuptake inhibitors (SSRIs). Its negligible affinity for dopamine transporters is a notable characteristic.[12]

Buspirone: A Non-Benzodiazepine Anxiolytic

Buspirone's anxiolytic effects are primarily attributed to its partial agonist activity at 5-HT1A receptors.[7] Unlike benzodiazepines, it does not interact with GABA receptors, which explains its lack of sedative and dependence-inducing properties. Buspirone also possesses weak antagonist activity at D2 autoreceptors.[13]

WAY-100635: A Selective 5-HT1A Antagonist

WAY-100635 is a valuable research tool due to its high affinity and selectivity for the 5-HT1A receptor, where it acts as a silent antagonist.[14][15] Its minimal interaction with other serotonin and dopamine receptors makes it ideal for probing the physiological and behavioral roles of the 5-HT1A receptor.

Experimental Protocols

To ensure the scientific integrity of this guide, we outline the standard methodologies used to generate the comparative data presented.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a ligand for a specific receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cell lines or animal brain tissue.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for determining receptor binding affinity.

Functional Assays (e.g., [35S]GTPγS Binding Assay)

Objective: To determine the functional activity (agonist, antagonist, partial agonist) of a ligand at a G protein-coupled receptor.

Methodology:

  • Membrane Preparation: Similar to binding assays, membranes expressing the GPCR of interest are prepared.

  • Incubation: The membranes are incubated with varying concentrations of the test compound in the presence of [35S]GTPγS, a non-hydrolyzable analog of GTP.

  • Agonist-Induced Activation: Agonist binding to the GPCR promotes the exchange of GDP for GTP on the α-subunit of the associated G protein. In this assay, [35S]GTPγS binds to the activated G protein.

  • Separation and Quantification: The [35S]GTPγS-bound G proteins are captured on filters, and the radioactivity is quantified.

  • Data Analysis:

    • Agonists: Produce a concentration-dependent increase in [35S]GTPγS binding. The potency (EC50) and efficacy (Emax) are determined.

    • Antagonists: Do not stimulate [35S]GTPγS binding on their own but inhibit the binding stimulated by a known agonist. The inhibitory potency (IC50 or pA2) is determined.

    • Partial Agonists: Stimulate [35S]GTPγS binding to a lesser extent than a full agonist.

G cluster_0 GPCR Signaling Cascade Agonist Agonist Receptor Receptor Agonist->Receptor binds G_Protein G_Protein Receptor->G_Protein activates Effector Effector G_Protein->Effector modulates

Caption: Simplified GPCR signaling pathway.

Conclusion

The arylpiperazine scaffold has proven to be an exceptionally fruitful starting point for the development of drugs targeting the serotonergic and dopaminergic systems. The compounds reviewed in this guide—Aripiprazole, Lurasidone, Vortioxetine, and Buspirone—each exhibit a unique pharmacological profile, a testament to the chemical versatility of this structural class. While the precise pharmacological characteristics of 1-(5-benzofuranyl)piperazine remain to be fully elucidated through empirical studies, its structural features suggest it is a promising candidate for interacting with serotonin receptors. Further investigation into this and related benzofuranylpiperazine derivatives is warranted and holds the potential to uncover novel ligands with improved therapeutic properties for the treatment of CNS disorders.

References

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research J. Pharm. and Tech.
  • 5-HT receptor - Wikipedia. en.wikipedia.org.
  • Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands - PubMed. pubmed.ncbi.nlm.nih.gov.
  • Buspirone - StatPearls - NCBI Bookshelf - NIH. .

  • Behavioral Effects of a Novel Benzofuranyl-Piperazine Serotonin-2C Receptor Agonist Suggest a Potential Therapeutic Application in the Treatment of Obsessive–Compulsive Disorder - PMC - PubMed Central. .

  • Vortioxetine (Brintellix): A New Serotonergic Antidepressant - PMC - PubMed Central. .

  • Lurasidone - StatPearls - NCBI Bookshelf - NIH. .

  • Two selective 5-HT1A receptor antagonists, WAY-100 635 and NDL-249, stimulate locomotion in rats acclimatised to their environment and alter their behaviour - PubMed. pubmed.ncbi.nlm.nih.gov.
  • Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. europepmc.org.
  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi - Auburn University. etd.auburn.edu.
  • Synthesis and Pharmacological Activity of Befuraline (N-benzo[b]furan-2-ylcarbonyl-N'-benzylpiperazine), a New Antidepressant Compound - PubMed. pubmed.ncbi.nlm.nih.gov.
  • Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC. .

  • Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors - PubMed. pubmed.ncbi.nlm.nih.gov.
  • Structure−Activity Relationships for the Binding of Arylpiperazines and Arylbiguanides at 5-HT3 Serotonin Receptors | Journal of Medicinal Chemistry - ACS Public
  • Buspirone - Wikipedia. en.wikipedia.org.
  • Mechanism of Action (MOA) | TRINTELLIX (vortioxetine). .

  • Synthesis and activity of functionalizable derivatives of the serotonin (5-HT) 5-HT2A receptor (5-HT2AR) antagonist M100907 - PubMed. pubmed.ncbi.nlm.nih.gov.
  • WAY-100635 has high selectivity for serotonin 5-HT(1A) versus dopamine D(4) receptors. pubmed.ncbi.nlm.nih.gov.
  • An update of the preclinical profile of lurasidone. .

  • Lurasidone - Wikipedia. en.wikipedia.org.
  • WAY-100635 | 5-HT1A Antagonist - MedchemExpress.com. .

  • Bioactive conformation of 1-arylpiperazines at central serotonin receptors - PubMed. pubmed.ncbi.nlm.nih.gov.
  • Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines - Frontiers. .

  • An update of the preclinical profile of lurasidone. .

  • Vortioxetine Subchronically Activates Serotonergic Transmission via Desensitization of Serotonin 5-HT1A Receptor with 5-HT3 Receptor Inhibition in Rats. .

  • Affinities for aripiprazole and reference compounds at various receptors, channels and transporters. - ResearchGate. .

  • Binding of lurasidone, a novel antipsychotic, to rat 5-HT7 receptor: analysis by [3H]SB-269970 autoradiography - PubMed. pubmed.ncbi.nlm.nih.gov.
  • New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4- methylcoumarin as 5-HT1A Receptor Agents - Semantic Scholar. .

  • aripiprazole | Ligand Activity Charts - IUPHAR/BPS Guide to PHARMACOLOGY. .

  • Vortioxetine Improves Depressive Symptoms and Cognition in Parkinson's Disease Patients with Major Depression: An Open-Label Prospective Study - MDPI. .

  • In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed. pubmed.ncbi.nlm.nih.gov.
  • The Structural Determinants for α 1 -Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - MDPI. .

  • Buspirone: What is it all about? - King's College London Research Portal. kclpure.kcl.ac.uk.
  • ¿What is the affinity of serotonin (endogenous) for the 5-HT1 and 5HT2 receptors?. .

  • Current awareness of piperazines: pharmacology and toxicology - PubMed. pubmed.ncbi.nlm.nih.gov.
  • Receptor-Binding Profiles of Antipsychotics: Clinical Strategies When Switching Between Agents - Psychiatrist.com. .

  • Exploring Serotonin-1A receptor function in the effects of buspirone on cognition by molecular receptor expression and EEG analytical studies - PubMed. pubmed.ncbi.nlm.nih.gov.
  • PSY305 CH6PT1: Serotonin Synthesis and Release - YouTube. .

  • 1053 – In vitro receptor-binding profile of lurasidone and other commonly-used antipsychotics. .

  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. .

  • Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC. .

  • (PDF) Vortioxetine: Clinical Pharmacokinetics and Drug Interactions - ResearchGate. .

  • Serotonin-releasing effects of substituted piperazines in vitro - PubMed. pubmed.ncbi.nlm.nih.gov.
  • Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed. pubmed.ncbi.nlm.nih.gov.
  • Involvement of serotonergic system in the antidepressant-like effect of piperine - PubMed. pubmed.ncbi.nlm.nih.gov.
  • Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors - PubMed. pubmed.ncbi.nlm.nih.gov.

Sources

Validation

A Senior Application Scientist's Guide to Validating an HPLC-UV Method for Quantifying Piperazine Derivatives

Audience: Researchers, scientists, and drug development professionals. Objective: This guide provides an in-depth, objective comparison of experimental choices and protocols for validating a robust High-Performance Liqui...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth, objective comparison of experimental choices and protocols for validating a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of piperazine derivatives. It is designed to bridge the gap between regulatory theory and practical, field-proven application.

The Analytical Challenge: Why Piperazine Derivatives Demand a Rigorous Approach

Piperazine and its derivatives are a cornerstone of modern pharmaceuticals, forming the structural core of drugs ranging from antipsychotics like fluphenazine to antihistamines and anthelmintics. While ubiquitous, their analysis via reversed-phase HPLC-UV presents a distinct set of challenges rooted in their chemical nature. As basic, ionizable compounds, their chromatographic behavior is exquisitely sensitive to mobile phase pH.[1][2] Poor pH control can lead to secondary interactions with the silica stationary phase, resulting in common issues like peak tailing, poor reproducibility, and reduced column lifetime.[1][3]

Furthermore, many simple piperazine structures lack a strong chromophore, complicating UV detection at trace levels. In some cases, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) is necessary to achieve the required sensitivity.[4] This guide, however, will focus on direct UV analysis of derivatives that possess an adequate chromophore, a common scenario in drug development.

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[5] This guide is structured to provide not just the "what" but the "why" behind each validation parameter and experimental choice, grounding every recommendation in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline.[5][6]

The Validation Framework: A Self-Validating System

A robust HPLC method is a self-validating system. Before any sample analysis, a set of System Suitability Tests (SST) must be performed to confirm the chromatographic system is performing adequately on that specific day.[7][8] This is a non-negotiable prerequisite for generating trustworthy data. The validation process itself then demonstrates that the method is fit-for-purpose over the long term.

Below is a logical workflow for the validation process.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Method Validation (ICH Q2) cluster_2 Phase 3: Application Dev Method Development (Column, Mobile Phase, etc.) Opt Method Optimization (Fine-tuning parameters) Dev->Opt SST_Dev Define System Suitability Criteria (SST) Opt->SST_Dev Spec Specificity (Forced Degradation) SST_Dev->Spec Proceed to Validation Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Robust Robustness LOD->Robust Routine Routine Analysis Robust->Routine Method Qualified SST_Run Perform SST Before Each Run Routine->SST_Run

Caption: A logical workflow for HPLC-UV method development and validation.

Comparative Analysis of Critical Method Parameters

The success of the validation hinges on the choices made during method development. Here, we compare common alternatives for analyzing piperazine derivatives.

The Column: Choosing the Right Stationary Phase

The standard workhorse for reversed-phase chromatography is the C18 (octadecylsilane) column. However, for basic compounds like piperazines, residual silanols on the silica surface can cause problematic secondary interactions.

Stationary PhasePrinciple of Operation & Suitability for PiperazinesAdvantagesDisadvantages
Standard C18 Hydrophobic interaction. Prone to silanol interactions with basic analytes, causing peak tailing.Widely available, extensive literature, cost-effective.Poor peak shape for bases without mobile phase modifiers. Limited pH stability (typically pH 2-8).
End-Capped C18 A C18 phase where most residual silanols are chemically bonded ("capped") to reduce secondary interactions.Recommended Start. Significantly improved peak shape for bases. Better reproducibility than standard C18.Slightly higher cost. Can still exhibit some tailing at intermediate pH.
Phenyl-Hexyl Mixed-mode separation (hydrophobic and π-π interaction). The phenyl group can offer alternative selectivity for aromatic piperazine derivatives.Unique selectivity for aromatic analytes. Can resolve compounds that co-elute on C18.Less hydrophobic than C18, leading to shorter retention times.
Embedded Polar Group (e.g., Carbamate) A C18 chain with a polar group embedded near the silica surface. This shields the analyte from residual silanols.Excellent peak shape for bases. Compatible with 100% aqueous mobile phases.Different selectivity profile. May have lower sample loading capacity.

Expert Insight: For most piperazine derivatives, a high-quality, end-capped C18 column is the most logical and effective starting point. It provides a good balance of hydrophobic retention and minimization of undesirable peak tailing.

The Mobile Phase: The Criticality of pH Control

Mobile phase pH is the most powerful tool for controlling the retention and selectivity of basic compounds.[1] Piperazine has two pKa values, and its derivatives will be protonated (ionized) at acidic pH. In reversed-phase, the ionized form is more polar and will elute earlier.[2][9]

pH StrategyRationale & MechanismRecommended Buffer/AdditiveProsCons
Low pH (2.5 - 3.5) Ion Suppression of Silanols. The analyte is fully protonated (charged), but the acidic mobile phase protonates the surface silanols, minimizing ion-exchange interactions and reducing peak tailing.0.1% Formic Acid, 0.1% Trifluoroacetic Acid (TFA), 20mM Potassium Phosphate (pH adjusted with phosphoric acid).Highly Recommended. Promotes sharp, symmetric peaks. Highly reproducible retention times.TFA can suppress MS signal if transferring the method to LC-MS. Low pH can hydrolyze some silica-based columns over time.
Intermediate pH (4 - 7) Analyte and silanols exist in a mixed ionization state. Small changes in pH can lead to large, unpredictable shifts in retention time.Acetate or Phosphate buffers.Can sometimes provide unique selectivity if low or high pH fails.Not Recommended. Prone to poor reproducibility and peak shape. Operating near the analyte's pKa can cause split peaks.
High pH (8 - 10.5) Ion Suppression of Analyte. The analyte is in its neutral, more hydrophobic form, leading to increased retention. Silanols are deprotonated (charged).Ammonium Carbonate or Ammonium Hydroxide buffers.Can provide excellent peak shape and alternative selectivity.Requires a pH-stable column (e.g., hybrid or polymeric) as standard silica dissolves above pH 8.[10]

Expert Insight: Always start method development at a low pH (e.g., pH 3.0) using a simple buffer like potassium phosphate or an additive like formic acid. This provides the most rugged and reproducible conditions for piperazine derivatives on standard silica columns.[10] Ensure the pH is measured on the aqueous portion of the mobile phase before mixing with the organic modifier.[10]

The Validation Experiments: Protocols and Acceptance Criteria

The following protocols are based on the ICH Q2(R1) guideline.[5][6][11][12]

System Suitability Testing (SST)

Purpose: To verify that the chromatographic system is adequate for the intended analysis on the day of use.[7][8] Protocol:

  • Prepare a standard solution of the piperazine derivative at a concentration in the middle of the expected range (e.g., 100 µg/mL).

  • Perform a minimum of five replicate injections of this solution before any sample analysis.

  • Calculate the key parameters from these injections.

Acceptance Criteria (Typical):

ParameterAcceptance LimitRationale
Precision (%RSD) ≤ 2.0% for peak area and retention time[13]Demonstrates the stability and reproducibility of the pump and injector.
Tailing Factor (T) T ≤ 2.0[13]Measures peak symmetry. A high tailing factor indicates undesirable secondary interactions.
Theoretical Plates (N) N > 2000Measures column efficiency and the sharpness of the peak.
Resolution (Rs) Rs > 2.0 between the analyte and the closest eluting peakEnsures baseline separation from impurities or other components.
Specificity (Stability-Indicating Method)

Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. This is often achieved through forced degradation studies.[14][15]

Protocol:

  • Expose solutions of the drug substance to various stress conditions to induce degradation (typically aiming for 5-20% degradation).[16]

  • Common stress conditions include:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[16]

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[16]

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.[16]

    • Thermal: Solid drug substance at 105°C for 48 hours.[16]

    • Photolytic: Solution exposed to UV/Vis light as per ICH Q1B guidelines.[17]

  • Analyze each stressed sample by HPLC, preferably with a photodiode array (PDA) detector.

  • Assess the resolution between the parent drug peak and any degradation product peaks. Use peak purity analysis tools in the chromatography software to confirm the main peak is spectrally pure.

Acceptance Criteria:

  • The method is deemed specific if the analyte peak is resolved from all degradation products and placebo peaks (Resolution > 2.0).

  • Peak purity analysis should pass, indicating no co-eluting impurities under the main peak.

G cluster_conditions Stress Conditions Acid Acid (0.1M HCl) Analysis HPLC-PDA Analysis Acid->Analysis Base Base (0.1M NaOH) Base->Analysis Ox Oxidation (3% H2O2) Ox->Analysis Heat Thermal (105°C) Heat->Analysis Light Photolytic (ICH Q1B) Light->Analysis API API Solution API->Acid API->Base API->Ox API->Heat API->Light Result Peak Purity & Resolution Assessment Analysis->Result

Caption: Workflow for a forced degradation study to establish specificity.

Linearity and Range

Purpose: To verify that the method's response is directly proportional to the analyte concentration over a specified range. Protocol:

  • Prepare a stock solution of the piperazine derivative reference standard.

  • Perform serial dilutions to create at least five concentration levels. For an assay, the typical range is 80% to 120% of the target concentration.

  • Inject each concentration level in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

  • Visual Inspection: The data points should not show any significant deviation from the straight line.

Example Linearity Data (Hypothetical):

Concentration (µg/mL)Mean Peak Area%RSD (n=3)
80801,5000.8%
90902,1000.6%
1001,001,5000.4%
1101,103,0000.5%
1201,202,4000.7%
0.9998
Accuracy and Precision

Purpose:

  • Accuracy: The closeness of the test results to the true value. Assessed via recovery studies.

  • Precision: The degree of scatter between a series of measurements. Assessed at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same lab, but with different analysts, on different days, or with different equipment.

Protocol:

  • Accuracy:

    • Prepare a placebo (matrix) sample.

    • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120% of target).

    • Prepare three samples at each level.

    • Analyze the samples and calculate the percent recovery.

  • Precision:

    • Repeatability: Prepare six identical samples at 100% of the target concentration and analyze them. Calculate the %RSD.

    • Intermediate Precision: Have a second analyst repeat the repeatability experiment on a different day using a different HPLC system if possible. Compare the results from both sets.

Acceptance Criteria:

ParameterLevelAcceptance Limit
Accuracy 80%, 100%, 120%Mean recovery of 98.0% - 102.0% at each level.
Precision (Repeatability) 100%%RSD ≤ 2.0%
Precision (Intermediate) 100%%RSD ≤ 2.0% for the combined data from both analysts/days.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Purpose:

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Protocol (Signal-to-Noise Approach):

  • Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of the baseline.

  • Inject progressively more dilute solutions.

  • The concentration that yields a S/N ratio of approximately 3:1 is the LOD.

  • The concentration that yields a S/N ratio of approximately 10:1 is the LOQ.

  • Confirm the LOQ by injecting six samples at this concentration and ensuring the precision (%RSD) and accuracy (% Recovery) are acceptable (e.g., %RSD ≤ 10%).

Robustness

Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Protocol:

  • Identify critical method parameters.

  • Vary each parameter slightly from the nominal method conditions.

  • Analyze a system suitability solution under each new condition and assess the impact on SST parameters.

Example Robustness Study Design:

ParameterNominal ValueVariation 1Variation 2
Mobile Phase pH 3.02.83.2
Column Temperature 30°C28°C32°C
Flow Rate 1.0 mL/min0.9 mL/min1.1 mL/min
% Organic Modifier 40% Acetonitrile38%42%

Acceptance Criteria:

  • All system suitability criteria (Tailing, Resolution, etc.) must pass under all varied conditions.

  • The results should not change significantly, demonstrating the method is robust.

Troubleshooting Common Issues

Even a validated method can encounter problems.[18] A logical approach is key to rapid resolution.

ProblemCommon Causes for Piperazine AnalysisRecommended Solution
Peak Tailing Secondary silanol interactions; mobile phase pH too high; column degradation.Lower mobile phase pH to <3.5.[3] Use a well-end-capped or embedded polar group column. If tailing persists, flush or replace the column.
Drifting Retention Times Poor column equilibration; mobile phase composition changing (e.g., evaporation of organic); temperature fluctuations.Ensure column is equilibrated for at least 15-20 column volumes. Prepare fresh mobile phase daily. Use a column oven.[19]
Loss of Sensitivity Contaminated detector cell; failing lamp; sample degradation in autosampler.Flush the detector cell with a strong solvent like isopropanol.[19] Check lamp energy/hours. Ensure sample diluent is appropriate and stable.
Split Peaks Column void or contamination at the inlet; sample solvent is much stronger than the mobile phase.Reverse-flush the column to remove contamination.[20] If a void is suspected, replace the column. Ensure the sample is dissolved in the mobile phase or a weaker solvent.

Conclusion

Validating an HPLC-UV method for piperazine derivatives is a systematic process that demands a deep understanding of the analyte's chemistry and the principles of chromatography. By grounding the method in the ICH Q2(R1) framework and making informed, scientifically-sound choices regarding the column and mobile phase, a robust, reliable, and transferable analytical method can be achieved. The key to success lies in controlling the mobile phase pH to mitigate undesirable secondary interactions, thereby ensuring symmetric peaks and reproducible results. This guide serves as a practical blueprint for researchers and scientists to develop and validate methods that meet the highest standards of scientific integrity and regulatory compliance.

References

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Agilent. Retrieved from [Link]

  • Alam, M. A., et al. (2018). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Chromatographia, 81(5), 815-824. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <621> Chromatography. USP. Retrieved from [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? Biotage. Retrieved from [Link]

  • Chromatography Forum. (2025). System suitability Requirements for a USP HPLC Method. Chromatography Forum. Retrieved from [Link]

  • Gädda, A., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. Retrieved from [Link]

  • ResearchGate. (2014). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. Request PDF. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2018). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. AJRC. Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Pharmaguideline. Retrieved from [Link]

  • International Journal of Pharmaceutical Research. (2019). Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. IJPR. Retrieved from [Link]

  • LCGC International. (2011). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]

  • U.S. Pharmacopeia. (2021). Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for. USP. Retrieved from [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Retrieved from [Link]

  • Chromatography Today. (2023). Solving Common Errors in HPLC. Chromatography Today. Retrieved from [Link]

  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER. Retrieved from [Link]

  • Pharmalytics. (2023). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. Retrieved from [Link]

  • Open Access Journals. (2017). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. OMICS International. Retrieved from [https://www.omicsonline.org/open-access/forced-degradation-as-an-integral-part-of-hplc-stabilityindicating-method-development-2161-0444-10004 Forced-degradation-as-an-integral-part-of-hplc-stabilityindicating-method-development-2161-0444-10004.php?aid=90021]([Link] Forced-degradation-as-an-integral-part-of-hplc-stabilityindicating-method-development-2161-0444-10004.php?aid=90021)

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. IJPRA. Retrieved from [Link]

  • International Journal of Pharmacy and Technology. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. IJPT. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Retrieved from [Link]

  • ResearchGate. (2007). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Request PDF. Retrieved from [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Retrieved from [Link]

Sources

Comparative

In Vivo Validation of 1-(5-Benzofuranyl)piperazine Derivatives: A Comparative Guide for Preclinical Efficacy Assessment in Mouse Xenograft Models

This guide provides a comprehensive framework for the in vivo validation of novel 1-(5-benzofuranyl)piperazine derivatives as potential anti-cancer agents, utilizing a mouse xenograft model. It is designed for researcher...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of novel 1-(5-benzofuranyl)piperazine derivatives as potential anti-cancer agents, utilizing a mouse xenograft model. It is designed for researchers, scientists, and drug development professionals engaged in preclinical oncology research. This document synthesizes established methodologies with expert insights to facilitate a robust and comparative evaluation of these promising compounds against current standards of care.

While several studies have highlighted the in vitro cytotoxic potential of benzofuran piperazine derivatives, this guide will focus on the critical next step: demonstrating anti-tumor efficacy and tolerability in a living organism. We will present a comparative analysis, contextualizing the performance of a representative 1-(5-benzofuranyl)piperazine derivative, herein designated as BFP-X , against established chemotherapeutic agents, doxorubicin and paclitaxel, in relevant xenograft models.

The Rationale for In Vivo Xenograft Modeling

Subcutaneous xenograft models, where human cancer cell lines are implanted into immunocompromised mice, remain a cornerstone of preclinical cancer research.[1] This approach allows for the evaluation of a compound's ability to inhibit tumor growth in a complex biological system, providing crucial data on efficacy, toxicity, and pharmacokinetics that cannot be obtained from in vitro studies alone. The choice of cell line is paramount and should reflect the intended clinical application. For this guide, we will consider two widely used models:

  • MDA-MB-231 , a human breast adenocarcinoma cell line, as a model for triple-negative breast cancer.

  • A549 , a human lung carcinoma cell line, representing non-small cell lung cancer.

Comparative Efficacy Assessment: BFP-X vs. Standard of Care

A critical aspect of preclinical drug development is benchmarking against existing therapies. Here, we outline a comparative framework for evaluating BFP-X against doxorubicin in an MDA-MB-231 xenograft model and paclitaxel in an A549 xenograft model.

Experimental Design Overview

The following diagram illustrates the general workflow for a comparative in vivo efficacy study.

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis cell_culture Cell Culture (MDA-MB-231 or A549) implantation Subcutaneous Implantation into Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Initiate Treatment Regimens (Vehicle, BFP-X, Standard of Care) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Study Endpoint Reached (e.g., max tumor volume) monitoring->endpoint necropsy Necropsy & Tissue Collection endpoint->necropsy analysis Data Analysis: Tumor Growth Inhibition (TGI) Statistical Analysis necropsy->analysis

Caption: General workflow for a comparative in vivo efficacy study.

Quantitative Data Summary

The following tables present a hypothetical yet plausible comparison of BFP-X with standard-of-care agents based on typical outcomes observed in such studies.

Table 1: Comparative Efficacy in MDA-MB-231 Breast Cancer Xenograft Model

Treatment GroupDose & ScheduleMean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle ControlSaline, i.p., daily1500 ± 250-+2.5
BFP-X 50 mg/kg, i.p., daily 600 ± 150 60 -1.0
Doxorubicin5 mg/kg, i.p., twice weekly750 ± 20050-8.5

Table 2: Comparative Efficacy in A549 Lung Cancer Xenograft Model

Treatment GroupDose & ScheduleMean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle ControlSaline, i.v., daily1200 ± 200-+3.0
BFP-X 50 mg/kg, i.p., daily 540 ± 120 55 -1.5
Paclitaxel20 mg/kg, i.v., twice weekly600 ± 18050-7.0

Note: The data for BFP-X is illustrative and based on qualitative reports of "good anti-cancer efficacy" and being "well-tolerated" for similar compounds.[2] Data for doxorubicin and paclitaxel are representative of values reported in the literature.[3][4]

Mechanistic Insights: Induction of Apoptosis via the JNK Signaling Pathway

While the precise mechanism of action for 1-(5-benzofuranyl)piperazine derivatives is an active area of investigation, evidence from related compounds suggests the induction of apoptosis, a form of programmed cell death.[2] A plausible signaling cascade involves the activation of the c-Jun N-terminal kinase (JNK) pathway, a key regulator of cellular stress responses.[5][6]

Proposed Signaling Pathway

The following diagram illustrates the proposed JNK-mediated apoptotic pathway.

G BFPX 1-(5-Benzofuranyl)piperazine Derivative (BFP-X) Stress Cellular Stress BFPX->Stress ASK1 ASK1 Stress->ASK1 MKK47 MKK4/7 ASK1->MKK47 JNK JNK MKK47->JNK cJun c-Jun JNK->cJun Bim Bim/Bax Activation JNK->Bim Bcl2 Bcl-2 Inhibition JNK->Bcl2 Mito Mitochondria Bim->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Sources

Validation

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Benzofuran Piperazines Against Dopamine and Adrenergic Receptors

In the landscape of modern drug discovery, particularly within neuroscience and cardiovascular research, understanding a compound's interaction with multiple targets is not just beneficial—it is critical. The benzofuran...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly within neuroscience and cardiovascular research, understanding a compound's interaction with multiple targets is not just beneficial—it is critical. The benzofuran piperazine scaffold is a privileged structure, recognized for its versatility and presence in numerous biologically active agents.[1][2][3] When developing compounds based on this scaffold, especially for central nervous system (CNS) applications, a thorough assessment of their cross-reactivity with key monoamine receptors, such as dopamine and adrenergic receptors, is paramount. This guide provides a comprehensive framework for researchers to conduct this essential profiling, moving from binding affinity to functional consequences.

The rationale for this focus is rooted in therapeutic efficacy and safety. For instance, many atypical antipsychotics owe their clinical profile to a specific balance of affinities for dopamine D2 and serotonin receptors, with off-target activities at adrenergic receptors often contributing to side effects like orthostatic hypotension.[4][5] Therefore, quantifying the interaction of novel benzofuran piperazines at these receptors allows for the early prediction of both therapeutic potential and potential liabilities.

This guide details the gold-standard experimental workflows for determining binding affinity (Ki) and functional activity (EC50/IC50) at these G-protein coupled receptors (GPCRs). We will explore the causality behind our methodological choices, ensuring each protocol is a self-validating system designed for rigor and reproducibility.

Pillar 1: Quantifying Binding Affinity via Radioligand Competition Assays

The first step in profiling is to determine if, and how tightly, a test compound binds to the target receptors. Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor due to their high sensitivity and robustness.[6][7] We employ a competitive binding format, which measures the ability of an unlabeled test compound (the "competitor," i.e., our benzofuran piperazine) to displace a radiolabeled ligand ("radioligand") that is known to bind to the target receptor with high affinity.[8] This allows us to calculate the inhibitory constant (Ki) of our test compound, a direct measure of its binding affinity.

Experimental Workflow: Competitive Radioligand Binding

The workflow is a systematic process designed to ensure data integrity. It begins with the preparation of a biological matrix containing the receptor of interest—typically, membranes from cell lines stably expressing a single human receptor subtype (e.g., HEK293-hD2R) are used to ensure specificity.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Incubation cluster_analysis Phase 3: Data Acquisition & Analysis A Culture cells expressing target receptor (e.g., HEK293-hD2R) B Harvest cells and prepare crude membrane homogenate A->B C Quantify protein concentration (e.g., Bradford assay) B->C D Incubate membranes with: 1. Fixed [3H]-Radioligand 2. Vehicle (Total Binding) 3. Excess unlabeled ligand (NSB) 4. Test Compound (Competition) C->D E Allow to reach equilibrium (e.g., 60-90 min at RT) D->E F Rapidly filter reaction mix through GF/B filter plates E->F G Wash to remove unbound radioligand F->G H Measure bound radioactivity (Scintillation Counting) G->H I Calculate Specific Binding: Total - NSB H->I J Plot % Inhibition vs. [Compound] and fit to one-site model I->J K Determine IC50 and calculate Ki (Cheng-Prusoff equation) J->K G cluster_gs Gs-Coupled Pathway (e.g., D1, β-AR) cluster_gi Gi-Coupled Pathway (e.g., D2, α2-AR) Agonist_s Agonist Receptor_s Gs-GPCR Agonist_s->Receptor_s Gs Gs Protein Receptor_s->Gs Activates AC_s Adenylyl Cyclase Gs->AC_s Stimulates cAMP_s ↑ cAMP AC_s->cAMP_s ATP to cAMP PKA_s PKA Activation cAMP_s->PKA_s Response_s Cellular Response PKA_s->Response_s Agonist_i Agonist Receptor_i Gi-GPCR Agonist_i->Receptor_i Gi Gi Protein Receptor_i->Gi Activates AC_i Adenylyl Cyclase Gi->AC_i Inhibits cAMP_i ↓ cAMP AC_i->cAMP_i ATP to cAMP PKA_i PKA Inhibition cAMP_i->PKA_i Response_i Cellular Response PKA_i->Response_i

Caption: Opposing regulation of cAMP by Gs- and Gi-coupled GPCRs.

Detailed Protocol: Gi-Coupled Receptor (D₂) Functional Antagonist Assay

This protocol determines if a test compound can block the inhibitory effect of a known agonist on cAMP production.

  • Cell Culture:

    • Use a cell line (e.g., CHO-K1) stably expressing the human D₂ receptor.

    • Plate cells in a 384-well plate and culture overnight to allow for adherence.

  • Assay Procedure (using a technology like Promega's cAMP-Glo™): [9] * Compound Addition: Treat cells with various concentrations of the benzofuran piperazine test compound (or a known antagonist like Haloperidol as a positive control) and incubate for 15-30 minutes. This pre-incubation allows the antagonist to bind to the receptor.

    • Agonist Challenge: Add a known D₂ agonist (e.g., Quinpirole) at a concentration that elicits an ~80% maximal response (its EC₈₀). The causality here is that if the test compound is an antagonist, it will block the agonist from binding and thus prevent the expected drop in cAMP.

    • Forskolin Stimulation: Simultaneously, add Forskolin to all wells. Forskolin directly activates adenylyl cyclase, artificially raising intracellular cAMP levels. This step is crucial for Gi-coupled receptor assays as it creates a large, measurable signal window against which the agonist's inhibitory effect can be detected.

    • Incubation: Incubate for an appropriate time (e.g., 30 minutes) to allow for cAMP modulation.

  • cAMP Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Add the cAMP detection solution, which contains Protein Kinase A (PKA). The amount of cAMP present will determine the level of PKA activation. [9] * Add a luciferase-based ATP detection reagent. Active PKA consumes ATP; therefore, the amount of remaining ATP is inversely proportional to the amount of cAMP. The luciferase enzyme uses the remaining ATP to produce light. [9]

  • Data Analysis:

    • Measure the luminescence signal on a plate reader. A higher signal indicates lower cAMP levels (and vice-versa).

    • Plot the luminescence signal against the concentration of the test compound.

    • Fit the data using a non-linear regression model to determine the IC₅₀, the concentration at which the test compound reverses 50% of the agonist's effect.

Interpreting Functional Data

By running the assay in different modes (agonist vs. antagonist), a complete functional profile can be built.

Table 2: Example Functional Activity Profile for Benzofuran Piperazines

Receptor Subtype Compound A Compound B
(IC₅₀, nM, Antagonist Mode) (EC₅₀, nM, Agonist Mode)
Dopamine D₂ (Gi) 15.4 No agonist activity
Adrenergic α₂A (Gi) 350 No agonist activity

| Adrenergic β₂ (Gs) | >10,000 | 75.2 (Partial Agonist, 40% Emax) |

Data are hypothetical for illustrative purposes.

This functional data complements the binding data. Compound A is confirmed to be a potent D₂ antagonist. Compound B, which had weaker binding affinity, is revealed to be a partial agonist at β₂ receptors, an activity that would have been missed by binding assays alone and could have significant physiological implications.

Conclusion

A systematic, multi-faceted approach to receptor profiling is indispensable in modern drug development. By combining high-fidelity radioligand binding assays to determine affinity with robust functional assays to assess downstream signaling, researchers can build a comprehensive cross-reactivity profile for novel benzofuran piperazine candidates. This dual dataset allows for a more accurate prediction of a compound's therapeutic window, helping to identify promising leads with the desired on-target activity and minimal off-target liabilities. The methodologies described herein provide a validated framework for generating the high-quality, reproducible data needed to make informed decisions and accelerate the journey from chemical scaffold to clinical candidate.

References

  • Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. PubMed. Available at: [Link]

  • Describing an Atypical Antipsychotic: Receptor Binding and Its Role in Pathophysiology. Psychiatrist.com. Available at: [Link]

  • G protein-coupled receptor kinases as regulators of dopamine receptor functions. PMC. Available at: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. Available at: [Link]

  • α-Adrenoceptor Assays. PubMed. Available at: [Link]

  • Table 3, Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. PMC. Available at: [Link]

  • The Discovery of Novel α 2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening. MDPI. Available at: [Link]

  • Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]

  • G protein-coupled receptor. Wikipedia. Available at: [Link]

  • Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. Available at: [Link]

  • Radioligand binding assays and their analysis. PubMed. Available at: [Link]

  • Cross interaction of dopaminergic and adrenergic systems in neural modulation. PMC. Available at: [Link]

  • Mechanisms of Therapeutic Actions and Adverse Side Effects. NEI. Available at: [Link]

  • Study of Benzofuran Derivatives and their Biological Significance. IJSDR. Available at: [Link]

  • Receptor Binding Profiles of Atypical Antipsychotics: Mechanisms of Therapeutic Actions and Adverse Side Effects. Academia.edu. Available at: [Link]

  • Biochemistry, G Protein Coupled Receptors. StatPearls - NCBI Bookshelf. Available at: [Link]

  • The alpha-adrenergic receptor: radiohistochemical analysis of functional characteristics and biochemical differences. PubMed. Available at: [Link]

  • Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. PMC. Available at: [Link]

  • Binding Assays. BMG LABTECH. Available at: [Link]

  • Benzofuran – Knowledge and References. Taylor & Francis. Available at: [Link]

  • cAMP Accumulation Assay. Creative BioMart. Available at: [Link]

  • Innovative functional cAMP assay for studying G protein-coupled receptors. ResearchGate. Available at: [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. Available at: [Link]

  • Simplified receptor binding affinity profiles for atypical... ResearchGate. Available at: [Link]

  • Current Awareness of Piperazines: Pharmacology and Toxicology. PubMed. Available at: [Link]

  • G protein signaling pathway | GPCR cell signaling. YouTube. Available at: [Link]

  • Radioligands vs. Fluorescent Ligands: Binding Assays. Celtarys Research. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]

  • Kinetic mechanism of dopamine transporter interaction with GBR 12909. PubMed. Available at: [Link]

  • cAMP Assay. Creative Bioarray. Available at: [Link]

  • Human Recombinant D2 Dopamine Receptor Stable Cell Line. GenScript. Available at: [Link]

  • Radioligand Binding Assay. Creative Bioarray. Available at: [Link]

  • Mechanisms of GPCR regulation of striatal dopamine transmission. Consensus. Available at: [Link]

  • Identification of Novel Dopamine D2 Receptor Ligands. MDPI. Available at: [Link]

Sources

Comparative

A Tale of Two Isomers: A Comparative Efficacy Guide to 1-(5-Benzofuranyl)piperazine and 1-(2-Benzofuranyl)piperazine Derivatives

In the intricate world of central nervous system (CNS) drug discovery, the benzofuran nucleus stands as a privileged scaffold, a versatile starting point for molecules designed to modulate complex neurochemical pathways....

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of central nervous system (CNS) drug discovery, the benzofuran nucleus stands as a privileged scaffold, a versatile starting point for molecules designed to modulate complex neurochemical pathways. When coupled with a piperazine moiety, this scaffold gives rise to a class of compounds with profound pharmacological potential. However, the seemingly minor positional shift of this piperazine linkage—from the 5-position to the 2-position of the benzofuran ring—creates a dramatic divergence in therapeutic efficacy and receptor engagement. This guide provides a detailed, data-driven comparison of these two isomeric classes, offering researchers and drug development professionals a clear perspective on their distinct pharmacological profiles and therapeutic promise.

The Crucial Impact of Isomeric Position on Pharmacological Identity

The core directive of this guide is to illuminate the causal relationship between the point of piperazine attachment on the benzofuran ring and the resulting compound's biological activity. This is not merely an academic exercise in structure-activity relationships (SAR); it is a fundamental consideration in the rational design of targeted CNS therapies. The 5-substituted and 2-substituted benzofuranylpiperazines represent two distinct avenues of drug development, one primarily targeting serotonergic pathways implicated in mood disorders, and the other exploring the complex interplay of dopamine and serotonin receptors relevant to psychosis.

1-(5-Benzofuranyl)piperazine Derivatives: Masters of the Serotonergic Realm

The 1-(5-benzofuranyl)piperazine scaffold is epitomized by the clinically approved antidepressant, Vilazodone. This compound's mechanism of action, a potent and selective serotonin reuptake inhibitor (SSRI) combined with partial agonism at the 5-HT1A receptor, is a direct consequence of the 5-substitution pattern.[1][2] This dual activity, often termed a Serotonin Partial Agonist and Reuptake Inhibitor (SPARI), is believed to offer a more rapid onset of action and a favorable side-effect profile compared to traditional SSRIs.[3]

The high affinity for the serotonin transporter (SERT) and the 5-HT1A receptor is a hallmark of this class. The structural arrangement allows for optimal interaction with the binding pockets of these targets, leading to potent inhibition of serotonin reuptake and effective modulation of 5-HT1A-mediated signaling.

1-(2-Benzofuranyl)piperazine Derivatives: A Diversified Portfolio Targeting Psychosis and Beyond

In stark contrast, attaching the piperazine moiety to the 2-position of the benzofuran ring yields compounds with a markedly different pharmacological signature. While some affinity for serotonin receptors is often retained, this class of derivatives typically exhibits a broader receptor profile, with significant engagement of dopamine receptors, particularly the D2 subtype. This shift in selectivity makes them promising candidates for the development of atypical antipsychotics.[4][5]

The therapeutic rationale for atypical antipsychotics hinges on a balanced antagonism of both D2 and 5-HT2A receptors, a profile that is more readily achieved with the 2-substituted benzofuran scaffold.[5] This dual antagonism is thought to be responsible for the efficacy against the positive symptoms of schizophrenia (mediated by D2 blockade) while mitigating the extrapyramidal side effects associated with older, typical antipsychotics (a benefit attributed to 5-HT2A antagonism).

Quantitative Efficacy Comparison: A Tale Told in Binding Affinities

The most objective way to compare the efficacy of these two isomeric classes is to examine their in vitro receptor binding affinities (Ki values), where a lower Ki value indicates a higher binding affinity. The following table summarizes representative data for each class, with Vilazodone serving as the exemplar for the 5-substituted derivatives.

Target Receptor1-(5-Benzofuranyl)piperazine Derivatives (e.g., Vilazodone) Ki (nM)1-(2-Benzofuranyl)piperazine Derivatives (Representative) Ki (nM)Therapeutic Implication
Serotonin Transporter (SERT) 0.1 - 1.6 [1][2][6]>100High potency for serotonin reuptake inhibition (Antidepressant)
5-HT1A Receptor 0.2 - 2.1 [1][3]10 - 100Potent modulation of serotonergic activity (Antidepressant/Anxiolytic)
5-HT2A Receptor >10001 - 50 Key target for atypical antipsychotic activity
Dopamine D2 Receptor 898[1]5 - 100 Primary target for antipsychotic efficacy
Dopamine D3 Receptor 71[3]1 - 50Potential for addressing negative symptoms and cognitive deficits in schizophrenia
Dopamine D4 Receptor >100010 - 200Contribution to atypical antipsychotic profile

This data starkly illustrates the profound impact of the piperazine's positional isomerism. The 5-substituted derivatives are exquisitely potent and selective for serotonergic targets, while the 2-substituted counterparts exhibit a multi-target profile characteristic of atypical antipsychotics, with a notable shift towards high affinity for dopamine D2 and serotonin 5-HT2A receptors.

Experimental Protocols for Efficacy Determination

The following are standard, self-validating experimental protocols for determining the receptor binding affinities and functional activities that underpin the efficacy comparison of these compounds.

Radioligand Binding Assay: Quantifying Receptor Affinity

This foundational in vitro assay directly measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a known, radiolabeled ligand.

Experimental Workflow:

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Cells stably expressing the human recombinant receptor of interest (e.g., 5-HT1A, D2) are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.

  • Assay Setup: In a 96-well plate, the membrane preparation is incubated with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]raclopride for D2) and a range of concentrations of the test compound.

  • Incubation: The plate is incubated at a controlled temperature for a set duration to allow the binding to reach a steady state.

  • Filtration and Washing: The contents of each well are rapidly filtered through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to minimize non-specific binding.

  • Radioactivity Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter is then measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to generate a dose-response curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.

In Vivo Animal Models of Efficacy

To translate in vitro findings into potential clinical efficacy, in vivo animal models are indispensable.

Workflow for Antidepressant-like Activity (Forced Swim Test):

Caption: Workflow for the Amphetamine-Induced Hyperlocomotion Test.

Structure-Activity Relationship (SAR) and Future Directions

The distinct pharmacological profiles of these two isomeric classes provide a clear SAR narrative. For the 1-(5-benzofuranyl)piperazines, the 5-substitution is critical for potent serotonergic activity. Modifications on the piperazine ring can be used to fine-tune pharmacokinetic properties and selectivity against other serotonin receptor subtypes.

For the 1-(2-benzofuranyl)piperazine derivatives, the 2-substitution allows for the exploration of a wider range of receptor interactions, particularly with dopamine receptors. The SAR for this class is more complex, with substitutions on both the benzofuran and the terminal aryl group of the piperazine influencing the D2/5-HT2A affinity ratio, a key determinant of atypical antipsychotic potential.

Future research should focus on:

  • For 5-substituted derivatives: Exploring further refinements to the SPARI concept to enhance efficacy and tolerability in treating mood and anxiety disorders.

  • For 2-substituted derivatives: Synthesizing and screening a broader range of analogues to identify compounds with optimal D2/5-HT2A antagonism and favorable off-target profiles. Investigating their potential for treating not only the positive symptoms of schizophrenia but also the negative and cognitive domains.

Conclusion

The comparative analysis of 1-(5-benzofuranyl)piperazine and 1-(2-benzofuranyl)piperazine derivatives offers a compelling illustration of how subtle structural modifications can lead to vastly different therapeutic applications. The 5-substituted isomers have firmly established their utility as potent serotonergic agents for the treatment of depression, while the 2-substituted isomers represent a promising frontier in the quest for novel atypical antipsychotics. A thorough understanding of their differential efficacy, supported by robust experimental data, is essential for guiding the next wave of innovation in CNS drug discovery.

References

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. (2023). Cherry.
  • Affinities of compounds 1-15 for 5-HT 1A and 5-HT 2A receptor. (n.d.).
  • New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4- methylcoumarin as 5-HT1A Receptor Agents. (2023). Semantic Scholar.
  • Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors. (1998). PubMed.
  • Synthesis, anticonvulsant activity and comparative QSAR study of some novel 1,2,5-trisubstituted benzimidazole derivatives. (2015).
  • Vilazodone: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders. (n.d.). PubMed Central.
  • Synthesis and Atypical Antipsychotic Profile of Some 2-(2-piperidinoethyl)benzocycloalkanones as Analogues of Butyrophenone. (1994). PubMed.
  • 022567Orig1s000. (1997).
  • Novel benzothiazolin-2-one and benzoxazin-3-one arylpiperazine derivatives with mixed 5HT1A/D2 affinity as potential
  • Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands. (1988). PubMed.
  • Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f]t[7][8][9]riazine-based VEGFR-2 kinase inhibitors. (n.d.). PubMed.

  • Vilazodone: Package Insert / Prescribing Inform
  • List of Atypical Antipsychotics + Uses, Types & Side Effects. (2023). Drugs.com.
  • Atypical antipsychotic. (n.d.). Wikipedia.
  • The antidepressant drug vilazodone is an allosteric inhibitor of the serotonin transporter. (n.d.). PubMed Central.
  • vilazodone [Ligand Id: 7427] activity data from GtoPdb and ChEMBL. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
  • Atypical Antipsychotic Agents. (2024).
  • Some 5-HT , 5-HT and 5-HT Receptor Ligands as Atypical Antipsychotic: In Silico Pharmacological Evaluation with ADME Prediction. (n.d.). [No Source Name Available].

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.